4,5-diphenyl-1H-imidazole-1,2-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-diphenylimidazole-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-15-18-13(11-7-3-1-4-8-11)14(19(15)17)12-9-5-2-6-10-12/h1-10H,17H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQOHYIZALVTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)N)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358700 | |
| Record name | 4,5-diphenylimidazole-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19933-51-8 | |
| Record name | 4,5-diphenylimidazole-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Proposed Synthesis and Characterization of 4,5-diphenyl-1H-imidazole-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic pathway and estimated characterization data for 4,5-diphenyl-1H-imidazole-1,2-diamine. To date, a comprehensive search of scientific literature has not revealed a published synthesis or complete experimental characterization of this specific compound. The information presented herein is based on established chemical principles and data from structurally analogous compounds.
Introduction
Imidazole derivatives are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities. The unique structural motif of 4,5-diphenyl-1H-imidazole, coupled with the introduction of diamine functionalities at the 1 and 2 positions, presents a novel scaffold for the design of new therapeutic agents. The presence of two amino groups offers multiple points for further functionalization, making it an attractive target for the development of new ligands, catalysts, and pharmaceutical candidates. This guide provides a theoretical framework for the synthesis and characterization of this promising, yet underexplored, molecule.
Proposed Synthetic Pathway
A plausible two-step synthetic route for this compound is proposed, commencing with the synthesis of a 2-amino-4,5-diphenyl-1H-imidazole intermediate, followed by N-amination at the N1 position.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-Amino-4,5-diphenyl-1H-imidazole
The initial step involves the well-established cyclocondensation reaction of an α-diketone (benzil) with a guanidinylating agent (guanidine hydrochloride) to form the 2-aminoimidazole core.
Experimental Protocol:
-
To a solution of benzil (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add guanidine hydrochloride (1.2 eq).
-
Add a base, for instance, sodium hydroxide or potassium carbonate (1.5 eq), to the mixture to liberate the free guanidine base.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-4,5-diphenyl-1H-imidazole.
Step 2: N-Amination of 2-Amino-4,5-diphenyl-1H-imidazole
The second step proposes the direct amination of the N1 position of the imidazole ring. This is a challenging transformation, and the following protocol is based on methods used for the N-amination of other nitrogen-containing heterocycles.
Experimental Protocol:
-
Dissolve 2-amino-4,5-diphenyl-1H-imidazole (1.0 eq) in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Cool the solution in an ice bath and add a strong base, for example, sodium hydride (1.1 eq), portion-wise to deprotonate the imidazole N1 nitrogen.
-
Stir the mixture at 0°C for 30 minutes.
-
In a separate flask, prepare a solution of an aminating agent, such as hydroxylamine-O-sulfonic acid (1.2 eq), in the same solvent.
-
Add the solution of the aminating agent dropwise to the imidazole anion solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Estimated Characterization Data
As no experimental data for this compound is currently available, the following data is estimated based on the analysis of structurally similar compounds.
Table 1: Estimated Physicochemical and Spectroscopic Data
| Property | Estimated Value |
| Molecular Formula | C₁₅H₁₄N₄ |
| Molecular Weight | 250.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | > 200 °C (Decomposition may be observed at higher temperatures) |
| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water and nonpolar solvents. |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.2-7.5 (m, 10H, Ar-H), 6.0-6.5 (br s, 2H, C2-NH₂), 5.5-6.0 (br s, 2H, N1-NH₂) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 150-155 (C2), 135-140 (C4/C5), 125-130 (Ar-C) |
| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretching, two distinct bands for NH₂ groups), 3100-3000 (Ar C-H stretching), 1640-1620 (C=N stretching), 1580-1550 (N-H bending) |
| Mass Spec (ESI-MS) | m/z: 251.12 [M+H]⁺ |
Experimental Workflows
The following diagrams illustrate the proposed workflows for the synthesis and characterization of the target compound.
Caption: Proposed experimental workflow for the synthesis.
Caption: Workflow for the characterization of the final product.
Conclusion and Future Directions
This technical guide provides a foundational, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route leverages established organic chemistry reactions, offering a logical starting point for researchers aiming to synthesize this novel compound. The estimated characterization data, derived from analogous structures, serves as a benchmark for the analysis of the synthesized product.
Future research should focus on the experimental validation of the proposed synthetic pathway, including optimization of reaction conditions to maximize yield and purity. Thorough characterization of the final product is imperative to confirm its structure and elucidate its physicochemical properties. Subsequently, the exploration of its potential applications in drug discovery, catalysis, and materials science will be of significant interest to the scientific community. The development of a reliable synthetic route to this diamine will undoubtedly open new avenues for the creation of innovative and functional molecules.
A Comprehensive Technical Guide to 4,5-diphenyl-1H-imidazole-1,2-diamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and potential biological significance of 4,5-diphenyl-1H-imidazole-1,2-diamine. Due to the limited direct experimental data on this specific molecule, this guide leverages extensive data from the closely related and structurally similar compound, 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline, to infer and project the characteristics and experimental protocols relevant to the target compound.
Core Physical and Chemical Properties
| Property | Value (for 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline) |
| Molecular Formula | C₂₇H₂₂N₄ |
| Molecular Weight | 418.5 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO |
Data inferred from studies on 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline.
Synthesis and Experimental Protocols
The synthesis of this compound is anticipated to follow a similar pathway to that of 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline. The general approach involves a multi-step reaction sequence.
Proposed Synthesis of 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline[1][2]
A key precursor, 2-amino-4,5-diphenyl-imidazole, is first synthesized. This intermediate is then reacted with 1-fluoro-4-nitrobenzene, followed by a reduction of the nitro groups to yield the final dianiline product.
Step 1: Synthesis of 2-Amino-4,5-diphenyl-imidazole
-
A mixture of benzoin and guanidine hydrochloride is refluxed in a suitable solvent, such as ethanol, in the presence of a base like sodium hydroxide.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified by recrystallization.
Step 2: Synthesis of 1,2-Bis(4-nitrophenyl)-4,5-diphenyl-1H-imidazole
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2-Amino-4,5-diphenyl-imidazole is reacted with an excess of 1-fluoro-4-nitrobenzene in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate.
-
The reaction is heated to facilitate the nucleophilic aromatic substitution.
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The product is isolated by precipitation in water, followed by filtration and washing.
Step 3: Synthesis of 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline
-
The dinitro compound is reduced to the corresponding diamine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.
-
Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.
-
The final product is purified by column chromatography or recrystallization.
Characterization Protocols
The characterization of this compound would involve standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenyl rings and the amine protons. The spectrum for 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline was recorded in DMSO-d₆ at room temperature.[1]
-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The spectrum for 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline was also recorded in DMSO-d₆.[1]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should display characteristic absorption bands for N-H stretching of the amine groups, C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations of the imidazole and phenyl rings.[2]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can help confirm the structure.[3]
-
Melting Point Analysis: The melting point is a crucial physical property for assessing the purity of the synthesized compound.
Spectral Data (Reference: 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline)
The following tables summarize the key spectral data obtained for 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline, which can be used as a reference for the characterization of this compound.
¹H NMR (DMSO-d₆, ppm) [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.5-6.5 | multiplet | ~18H | Aromatic Protons |
| 5.2 | singlet | 4H | -NH₂ Protons |
¹³C NMR (DMSO-d₆, ppm) [1]
| Chemical Shift (ppm) | Assignment |
| 148-114 | Aromatic and Imidazole Carbons |
FT-IR (cm⁻¹) [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H Stretching (Amine) |
| 3100-3000 | C-H Stretching (Aromatic) |
| 1620-1580 | N-H Bending (Amine) |
| 1550-1450 | C=C Stretching (Aromatic) |
| 1500-1400 | C=N Stretching (Imidazole) |
Mass Spectrometry (m/z) [3]
| m/z | Assignment |
| 418 | [M]⁺ (Molecular Ion) |
Potential Biological Activity and Signaling Pathways
Imidazole-containing compounds are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[4] Derivatives of imidazole have been reported to possess anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.
The biological targets for imidazole derivatives are diverse and include:[4]
-
Enzymes: Such as kinases, histone deacetylases, and topoisomerases. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes.
-
Receptors: Imidazole-based compounds can act as agonists or antagonists for various receptors.
-
DNA: Some imidazole derivatives have been shown to interact with DNA, potentially through intercalation or groove binding.
The diamine functionality in this compound provides additional sites for hydrogen bonding and potential coordination with metal ions in metalloenzymes, which could lead to unique biological activities. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is limited, analysis of the closely related compound, 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline, provides a strong foundation for its synthesis and characterization. The presence of the imidazole core and the diamine functionalities suggests a high potential for diverse biological activities. This technical guide serves as a comprehensive resource to stimulate and guide further research into the properties and applications of this intriguing molecule.
References
Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science. Understanding their structural and electronic properties through various spectroscopic techniques is crucial for their development and application. This document outlines the key spectroscopic methodologies, presents characteristic data, and provides standardized experimental protocols.
Introduction to Spectroscopic Characterization
The structural elucidation of novel organic compounds like the derivatives of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle:
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment, connectivity, and stereochemistry of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.
-
UV-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions within a molecule, offering insights into conjugation and the presence of chromophores.
The following sections detail the application of these techniques to the analysis of 4,5-diphenyl-1H-imidazole derivatives, supported by experimental data and protocols.
General Experimental Workflow
The characterization of this compound derivatives typically follows a systematic workflow, from synthesis to comprehensive spectroscopic analysis. This process ensures the purity and correct structural identification of the target compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within the imidazole derivatives. The presence of N-H, C=N, and aromatic C-H bonds gives rise to characteristic absorption bands.
Experimental Protocol:
A standard protocol for obtaining an IR spectrum involves using a Fourier Transform Infrared (FTIR) spectrophotometer. The solid sample is typically mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Spectra are commonly recorded in the range of 4000-400 cm⁻¹.
Data Summary:
| Derivative | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Reference |
| 2-(4-substituted-phenyl)-4,5-diphenyl-1H-imidazoles | 3420 | 3030 | 1669 | 1600, 1493 | [1] |
| 2-(aryl)-4,5-diphenyl-1H-imidazoles | 3430 | 3050 | - | 1600-1400 | [2] |
| General Imidazole Derivatives | 3437 | 3053 | 1681 | 1599, 1489 | [3] |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | - | - | - | - | [4] |
Interpretation: The broad band typically observed around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.[1][2] Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while the C=N and aromatic C=C stretching vibrations appear in the 1680-1400 cm⁻¹ region.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these derivatives, providing precise information on the proton and carbon environments.
Experimental Protocol:
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300, 400, or 500 MHz). Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
Logical Flow of NMR Analysis:
Data Summary: ¹H NMR
| Derivative | Solvent | N-H (ppm) | Aromatic Protons (ppm) | Other Signals (ppm) | Reference |
| 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline | DMSO-d₆ | - | 6.87-8.09 (m) | - | [5] |
| 2-(aryl)-4,5-diphenyl-1H-imidazoles | Acetone-d₆ | 11.75 (s) | 7.25-8.2 (m) | - | [2] |
| 2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole | Acetone-d₆ | 11.65 (s) | 7.23-7.77 (m) | 2.73 (s, 3H, CH₃) | [2] |
| 1-Benzyl-2-(aryl)-4,5-diphenyl-1H-imidazoles | DMSO-d₆ | - | 6.75-7.54 (m) | 5.14 (s, 2H, CH₂) | [6] |
Data Summary: ¹³C NMR
| Derivative | Solvent | Imidazole C=N (ppm) | Aromatic Carbons (ppm) | Other Signals (ppm) | Reference |
| 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline | DMSO-d₆ | - | 125.0-148.0 | - | [5] |
| 2-(aryl)-4,5-diphenyl-1H-imidazoles | DMSO-d₆ | 145.98 | 125.66-136.00 | - | [2] |
| 2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole | Acetone-d₆ | 146.58 | 125.83-137.15 | 21.21 (CH₃) | [2] |
| 1-(furan-2-yl)methyl-4,5-diphenyl-2-(p-tolyl)-1H-imidazole | - | 156.02 | 124.04-141.31 | 53.29, 64.33 (CH₂) | [7] |
Interpretation: The N-H proton of the imidazole ring is typically observed as a singlet at a very downfield chemical shift (δ > 11 ppm) due to hydrogen bonding and its acidic nature.[2] The aromatic protons of the phenyl substituents give rise to complex multiplets in the δ 7-8.5 ppm region.[2][5] In the ¹³C NMR spectra, the carbons of the imidazole ring and the phenyl groups are found in the downfield region (δ 120-150 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized derivatives, which confirms their elemental composition.
Experimental Protocol:
Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass and confirm the molecular formula.
Data Summary:
| Derivative | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
| 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl) dianiline | - | [M+] peak confirms structure | - | |
| 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles | FAB | 310 [M⁺] (for C₂₂H₁₈N₂) | 296, 178, 165, 103 | |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | - | 312 [M⁺] | 208, 165, 89, 77 | [8] |
| 1-(2,3-dihydrobenzo[b][3][9]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | - | 420.15 [M⁺] | - | [7] |
Interpretation: The mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. The fragmentation pattern can provide additional structural information, although it can be complex for these multi-ring systems. The presence of the molecular ion peak is a strong confirmation of a successful synthesis.[1][10][8]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are related to the extent of π-conjugation.
Experimental Protocol:
UV-Vis absorption spectra are recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., DMF, ethanol, or chloroform) and placed in a quartz cuvette. The spectrum is typically scanned from 200 to 800 nm.
Data Summary:
| Derivative | Solvent | λ_max (nm) | Transition | Reference |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | DMF | 340, 406 | π→π | [4][11] |
| 2-(aryl)-4,5-diphenyl-1H-imidazoles | CHCl₃ | 338 | π→π | [2] |
| 2-(aryl)-4,5-diphenyl-1H-imidazoles | CHCl₃ | 212 | n→π* | [2] |
| 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives | Various | - | - | [12] |
Interpretation: These derivatives typically exhibit strong absorption bands in the UV region. The absorptions observed are generally attributed to π→π* and n→π* electronic transitions within the conjugated system of the imidazole and phenyl rings.[2][4][11] The position of the absorption maximum (λ_max) can be influenced by the substituents on the phenyl rings and the solvent used.[12]
Conclusion
The comprehensive spectroscopic analysis of this compound derivatives through the combined use of IR, NMR, MS, and UV-Vis techniques is essential for their unambiguous structural characterization. This guide provides a foundational framework for researchers, outlining the characteristic spectral data and standard experimental approaches. The data presented in the summary tables serves as a valuable reference for scientists working on the synthesis and application of these versatile compounds.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4,5-Diphenyl-1H-imidazole-1,2-diamine (CAS Number: 19933-51-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4,5-diphenyl-1H-imidazole-1,2-diamine is limited in publicly accessible literature. This guide provides available information on the target compound and supplements it with data from closely related 4,5-diphenyl-imidazole analogues to offer a comprehensive overview for research and development purposes.
Introduction
This compound, with CAS number 19933-51-8, is a unique substituted imidazole. The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active molecules and pharmaceuticals.[1] The presence of two phenyl groups at the 4 and 5 positions and, notably, a diamine functionality at the 1 and 2 positions, suggests a versatile chemical entity with potential for diverse applications, from a building block in organic synthesis to a candidate in drug discovery programs.[1] Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central imidazole ring substituted with two phenyl groups and two amino groups.
Table 1: General and Predicted Properties of this compound
| Property | Value | Source |
| CAS Number | 19933-51-8 | N/A |
| Molecular Formula | C₁₅H₁₄N₄ | PubChem |
| Molecular Weight | 250.30 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Predicted XLogP3-AA | 2.7 | PubChem |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
Table 2: Experimental Properties of Related 4,5-Diphenyl-imidazole Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4,5-Diphenyl-1H-imidazole | 668-94-0 | C₁₅H₁₂N₂ | 220.27 | 232-235 |
| 2-(4-Hydroxyphenyl)-4,5-diphenyl-1H-imidazole | 1752-94-9 | C₂₁H₁₆N₂O | 312.37 | 258 |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | 1752-94-9 | C₂₁H₁₆N₂O | 312.37 | 278 |
Spectroscopic Data Overview
Table 3: Spectroscopic Data for a Representative Analogue: 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
| Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to aromatic protons of the phenyl and phenol rings, and the imidazole NH proton. | [4][5] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 312, with characteristic fragmentation patterns. | [5] |
| FTIR (KBr, cm⁻¹) | Bands corresponding to O-H, N-H, C-H (aromatic), and C=N stretching vibrations. | [4][5] |
| UV-Vis (in DMF) | Absorption peaks around 340 nm and 406 nm. | [4][5][6] |
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for this compound is not detailed in the reviewed literature. However, a general and efficient method for the synthesis of 1,2-diaminoimidazoles has been reported and can be adapted.
Conceptual Synthetic Workflow
The synthesis of 1,2-diaminoimidazoles can be conceptualized as a cyclization reaction involving a suitable precursor that can form the imidazole ring with the desired diamine substitution.
Caption: Conceptual workflow for the synthesis of 1,2-diaminoimidazoles.
Representative Experimental Protocol: Synthesis of 1,2-Diaminoimidazoles
This protocol is adapted from a reported synthesis of substituted 1,2-diaminoimidazoles and may serve as a starting point for the synthesis of this compound.[7]
Materials:
-
Appropriate 1,2-diaza-1,3-butadiene precursor
-
Cyanamide
-
Solvents for purification (e.g., cyclohexane, ethyl acetate)
-
Silica gel for chromatography
Procedure:
-
The appropriate 1,2-diaza-1,3-butadiene (0.3 mmol) is reacted with cyanamide (0.6 mmol) under solvent-free conditions.[7]
-
The reaction mixture is heated to 50 °C.[7]
-
The reaction is monitored, often by the disappearance of the color of the azoalkene.[7]
-
Upon completion, the crude product is purified by preparative chromatography on a silica gel plate. A typical eluent system is a mixture of cyclohexane and ethyl acetate (e.g., 10:90 v/v).[7]
-
Further purification can be achieved by crystallization from a suitable solvent like ethyl acetate.[7]
Biological Activities and Potential Applications in Drug Development
While direct biological studies on this compound are lacking, the broader class of imidazole and aminoimidazole derivatives has shown significant therapeutic potential.
Potential Signaling Pathways and Biological Targets
The imidazole scaffold is a versatile pharmacophore that can interact with various biological targets. Its derivatives have been implicated in multiple signaling pathways.
Caption: Potential biological activities of the imidazole scaffold.
Antimicrobial Activity
Imidazole derivatives are well-known for their antimicrobial properties.[2][3] They can inhibit the growth of bacteria by mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.[3] 2-Aminoimidazoles, in particular, have been investigated as adjuvants that can potentiate the activity of antibiotics against multidrug-resistant bacteria.[8]
Anti-inflammatory and Anticancer Potential
The imidazole ring is a key component of many anti-inflammatory and anticancer agents.[1][2] These compounds can exert their effects by interacting with various enzymes and receptors involved in inflammation and cell proliferation. The structural similarity of the imidazole moiety to histidine allows for potential interactions with a wide range of proteins.[2]
Conclusion and Future Directions
This compound is a compound of significant interest due to its unique structure, combining the versatile imidazole core with reactive diamine functionalities. While direct experimental data is currently sparse, the wealth of information on related imidazole derivatives suggests a high potential for this molecule in both synthetic and medicinal chemistry.
Future research should focus on:
-
Developing and optimizing a specific synthesis protocol for this compound.
-
Thorough characterization of its physicochemical and spectroscopic properties.
-
In-depth evaluation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory screening.
-
Exploring its use as a scaffold for the synthesis of more complex molecules and potential drug candidates.
This technical guide provides a foundational understanding of this compound, leveraging data from analogous compounds to highlight its potential and guide future research endeavors.
References
- 1. This compound | 19933-51-8 | Benchchem [benchchem.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Novel 4,5-Diphenyl-1H-Imidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of novel 4,5-diphenyl-1H-imidazole derivatives. It is intended to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate further research and development in this area.
Synthesis of 4,5-Diphenyl-1H-Imidazole Derivatives
The 4,5-diphenyl-1H-imidazole scaffold is a versatile starting point for the synthesis of a wide range of biologically active compounds. The primary synthetic routes involve the condensation of benzil with various aldehydes and an ammonium source. Further modifications can be made to the imidazole ring to generate diverse derivatives.
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway for generating 2-substituted-4,5-diphenyl-1H-imidazoles.
Unraveling the Intricacies: A Technical Guide to the Mechanisms of Action of Imidazole Compounds
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive examination of the multifaceted mechanisms of action of imidazole compounds, a class of heterocyclic organic molecules with significant therapeutic applications. From their well-established role as antifungal agents to their emerging potential in anticancer therapy, this guide delves into the core molecular interactions and signaling pathways modulated by these versatile compounds. The content herein is intended to furnish researchers, scientists, and drug development professionals with a detailed understanding of the experimental approaches and key findings in this dynamic field of study.
Introduction to Imidazole Compounds
Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. This fundamental structure is a key pharmacophore found in a wide array of biologically active molecules, including the essential amino acid histidine. The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, underpin its diverse pharmacological activities.[1] This guide will explore the primary mechanisms through which imidazole-containing compounds exert their therapeutic effects, with a focus on their antifungal and anticancer properties.
Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism by which imidazole antifungal agents, such as clotrimazole, miconazole, and ketoconazole, exert their effect is through the disruption of fungal cell membrane integrity.[2][3] This is achieved by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51A1) crucial for the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[4][5]
Inhibition of this enzyme leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterols, such as lanosterol.[2][5] This alteration in sterol composition disrupts the physical properties of the fungal membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, inhibition of fungal growth and replication.[2]
Signaling Pathway: Ergosterol Biosynthesis Inhibition
The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by imidazole antifungal agents.
Anticancer Mechanisms of Action
Imidazole derivatives have demonstrated significant potential as anticancer agents through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and proliferation.[6][7]
Induction of Apoptosis and Cell Cycle Arrest
Several studies have shown that imidazole compounds can trigger programmed cell death, or apoptosis, in cancer cells.[7] This is often mediated through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors. Furthermore, some imidazole derivatives have been observed to cause cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cell division and proliferation.[7]
Inhibition of Kinases
Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Imidazole-based compounds have been developed as potent inhibitors of various kinases, including receptor tyrosine kinases (e.g., VEGFR, EGFR) and serine/threonine kinases.[8][9] By targeting the ATP-binding pocket of these enzymes, imidazole inhibitors can block downstream signaling cascades that promote cell growth, angiogenesis, and metastasis.[10]
Signaling Pathway: Imidazole-Induced Apoptosis
The following diagram depicts a simplified signaling pathway for apoptosis induced by imidazole compounds.
Interaction with Imidazoline Receptors
Certain imidazole compounds interact with imidazoline receptors, which are distinct from adrenergic receptors.[11] There are at least three classes of imidazoline receptors (I1, I2, and I3), each with unique tissue distributions and physiological roles.[12] The I1 receptor, for instance, is implicated in the central regulation of blood pressure.[11] The signaling pathways coupled to these receptors are complex and not fully elucidated but are known to involve modulation of second messenger systems.[13]
Quantitative Data Summary
The following tables summarize the in vitro activity of various imidazole compounds against fungal pathogens and cancer cell lines.
Table 1: Antifungal Activity of Imidazole Compounds
| Compound | Fungal Species | IC50 (µM) | Reference |
| Ketoconazole | Candida albicans | 0.01 - 0.1 | [4] |
| Clotrimazole | Candida albicans | 0.03 - 0.2 | [4] |
| Miconazole | Candida albicans | 0.05 - 0.5 | [4] |
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4d | MCF-7 (Breast) | 5.2 | [6] |
| Compound 4d | HepG2 (Liver) | 7.8 | [6] |
| Compound 4d | HCT-116 (Colon) | 6.5 | [6] |
| Compound 5 | MCF-7 (Breast) | < 5 | [6] |
| Compound 5 | HepG2 (Liver) | < 5 | [6] |
| Compound 5 | HCT-116 (Colon) | < 5 | [6] |
| TAE-226 | U87-MG (Glioblastoma) | 0.007 | [14] |
| Compound 22 | NUGC-3 (Gastric) | 0.05 | [14] |
Table 3: Enzyme Inhibition by Imidazole Compounds
| Compound | Enzyme | Ki (µM) | Reference |
| PH-302 | Cytochrome P450 3A4 | ~2.0 | |
| Compound 57 | ALK5 Kinase | 0.008 - 0.043 | [8] |
Experimental Protocols
Workflow for Determining Antifungal IC50
Methodology: Broth Microdilution Assay
-
Fungal Inoculum Preparation: A standardized suspension of the fungal species (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Compound Dilution: The imidazole compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: The fungal inoculum is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated at 35°C for 24-48 hours.
-
Growth Assessment: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of fungal growth, is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the imidazole compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Kinase Inhibition Assay
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer.
-
Inhibitor Addition: The imidazole compound at various concentrations is added to the reaction mixture.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined time.
-
Detection of Kinase Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
IC50 Calculation: The percentage of kinase inhibition is calculated for each concentration of the imidazole compound, and the IC50 value is determined.
Imidazoline Receptor Binding Assay
Methodology: Radioligand Competition Binding Assay
-
Membrane Preparation: Cell membranes expressing the imidazoline receptor of interest (e.g., from transfected cell lines or specific tissues) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl₂, and EDTA.
-
Competition Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the imidazoline receptor (e.g., [³H]-clonidine for I1 receptors) and varying concentrations of the unlabeled imidazole compound being tested.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding. The IC50 value for the test compound is determined by plotting the percentage of specific binding against the log concentration of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
Imidazole compounds represent a rich and diverse class of molecules with significant and varied mechanisms of action. Their established utility as antifungal agents, stemming from the targeted inhibition of ergosterol biosynthesis, continues to be a cornerstone of infectious disease therapy. Furthermore, the expanding body of research into their anticancer properties reveals a promising future for imidazole derivatives in oncology. By targeting fundamental cellular processes such as apoptosis, cell cycle progression, and key signaling kinases, these compounds offer multiple avenues for therapeutic intervention. The ongoing investigation into their interactions with imidazoline receptors further broadens their potential pharmacological applications. This technical guide provides a foundational understanding of these mechanisms, offering valuable insights for the continued research and development of novel imidazole-based therapeutics.
References
- 1. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sketchviz.com [sketchviz.com]
- 11. researchgate.net [researchgate.net]
- 12. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. The Robot Scientist - Models of Metabolism [aber.ac.uk]
A Technical Guide to the Discovery of Novel 4,5-Diphenyl-1H-Imidazole-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 4,5-diphenyl-1H-imidazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the discovery of novel compounds based on this core. It covers key synthetic strategies, details significant therapeutic applications with supporting quantitative data, and furnishes comprehensive experimental protocols for synthesis and biological evaluation. Furthermore, this document outlines the integration of computational methods in the design process and visualizes critical workflows and pathways to facilitate understanding and further research in this promising area of drug discovery.
Introduction
The imidazole ring is a five-membered heterocyclic motif integral to numerous biological molecules, including the amino acid histidine and purines.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of therapeutic agents. The 4,5-diphenyl-1H-imidazole core, in particular, has garnered significant attention as a versatile scaffold for developing compounds with a wide spectrum of pharmacological activities. These activities range from antibacterial and anti-inflammatory to potent and selective enzyme inhibition, highlighting its potential in addressing diverse medical needs.[3][4][5] This guide serves as a technical resource for professionals engaged in the exploration and development of this important class of compounds.
Synthetic Strategies
The synthesis of 4,5-diphenyl-1H-imidazole derivatives is accessible through several established chemical pathways. The choice of method often depends on the desired substitution pattern and the available starting materials.
Core Synthesis via Radziszewski Reaction
A prevalent and efficient method for creating the 2,4,5-trisubstituted imidazole core is the Radziszewski reaction. This one-pot condensation involves three key components: benzil (which provides the 4,5-diphenyl backbone), an appropriate aldehyde (which furnishes the C2-substituent), and ammonium acetate, which serves as the nitrogen source. The reaction is typically conducted under reflux in glacial acetic acid.[4][6]
Caption: Radziszewski synthesis workflow for 2,4,5-trisubstituted imidazoles.
Synthesis from Benzoin
An alternative pathway begins with benzoin. This two-step process first involves the condensation of benzoin with thiourea in dimethylformamide (DMF) at elevated temperatures to produce the key intermediate, 4,5-diphenyl-1H-imidazole-2-thiol.[3] This thiol can then be alkylated at the sulfur atom by reacting it with various electrophiles, such as benzyl bromides or 2-(chloromethyl)-1H-benzimidazoles, to yield a diverse library of C2-substituted derivatives.[3][7]
Key Biological Activities and Therapeutic Targets
Derivatives of the 4,5-diphenyl-1H-imidazole scaffold have shown significant promise in several therapeutic areas. The modular nature of their synthesis allows for fine-tuning of their structure to optimize activity against specific biological targets.
Antibacterial Agents
With the rise of antimicrobial resistance, there is a critical need for new antibacterial agents. Certain 4,5-diphenyl-1H-imidazole derivatives have demonstrated potent activity, particularly against Gram-positive bacteria.[3] For instance, compound 6d , a benzimidazole-containing derivative, was found to be twice as potent as the standard antibiotic ciprofloxacin against Staphylococcus aureus.[3][7]
| Compound ID | Target Organism | MIC (µg/mL) | Reference Drug | Ref. MIC (µg/mL) | Citation |
| 6c | Staphylococcus aureus | 16 | Ciprofloxacin | ~8 | [3] |
| 6c | Enterococcus faecalis | 16 | Ciprofloxacin | N/A | [3] |
| 6d | Staphylococcus aureus | 4 | Ciprofloxacin | ~8 | [3] |
Table 1: Minimum Inhibitory Concentration (MIC) of selected antibacterial 4,5-diphenyl-1H-imidazole derivatives.
Enzyme Inhibition for Metabolic Diseases
A significant area of discovery has been in the development of enzyme inhibitors for type 2 diabetes. The therapeutic strategy involves inhibiting α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose.[8][9][10] By inhibiting this enzyme, the rate of glucose absorption is reduced, thereby dampening the post-meal spike in blood glucose.[8][10]
Several classes of 4,5-diphenyl-1H-imidazole hybrids have emerged as exceptionally potent inhibitors of α-glucosidase, far exceeding the efficacy of the clinically used drug, acarbose.[5]
Caption: Simplified pathway showing the role of α-glucosidase and its inhibition.
The quantitative data underscores the potential of these compounds as next-generation anti-diabetic agents.
| Compound Class | Enzyme | IC₅₀ Range | Reference Drug | Ref. IC₅₀ | Citation |
| Imidazol-Triazole Hybrids | Yeast α-Glucosidase | 85.6 - 231.4 µM | Acarbose | 750.0 µM | [5] |
| Imidazol-α-Aminophosphonates | α-Glucosidase | 5.96 nM (best) | Acarbose | 106.63 nM | N/A |
| Imidazol-α-Aminophosphonates | α-Amylase | 1.62 nM (best) | Acarbose | 44.16 nM | N/A |
Table 2: α-Glucosidase and α-Amylase inhibitory activity of 4,5-diphenyl-1H-imidazole hybrids.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed, generalized protocols for the synthesis and biological evaluation of 4,5-diphenyl-1H-imidazole compounds based on published methods.
General Synthesis Protocol (Radziszewski)[4]
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar quantities of benzil and the desired aldehyde in glacial acetic acid (approx. 20 mL per 10 mmol of benzil).
-
Addition of Nitrogen Source: Add ammonium acetate in a 2 to 3-fold molar excess relative to benzil.
-
Reaction: Heat the mixture to reflux (typically 110-120°C) with continuous stirring for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water (approx. 10 volumes) to precipitate the product.
-
Neutralization & Filtration: Stir the suspension, then neutralize carefully with a 5% ammonium hydroxide solution. Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification: Dry the crude product. Purify by recrystallization from a suitable solvent, such as absolute ethanol, to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Antibacterial Susceptibility Testing (MIC Determination)[11][12][13][14]
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.
-
Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in medium, no compound) and a negative control (medium only).
-
Data Collection: Incubate the plate at 37°C for 18-24 hours. Determine bacterial growth by measuring the optical density (absorbance) at 600 nm using a microplate reader.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro α-Glucosidase Inhibition Assay[15][16][17]
-
Reagent Preparation: Prepare a phosphate buffer (50-100 mM, pH 6.8). Prepare the enzyme solution (yeast α-glucosidase, e.g., 1 U/mL) and the substrate solution (p-nitrophenyl-α-D-glucopyranoside, PNPG, e.g., 1-5 mM) in the same buffer.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations.
-
Pre-incubation: Add the enzyme solution to each well. Incubate the plate at 37°C for 5-15 minutes.
-
Reaction Initiation: Add the PNPG substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃, 0.1 M). This also induces a color change in the product.
-
Measurement: Measure the absorbance at 405 nm. The intensity of the yellow color from the p-nitrophenol product is proportional to enzyme activity.
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11]
In Silico Drug Design Workflow
Computational chemistry plays a vital role in modern drug discovery, enabling the rational design and prioritization of candidate molecules before synthesis.[12][][14] Molecular docking and molecular dynamics simulations are key tools used to predict how these imidazole derivatives interact with their biological targets at an atomic level.[]
Caption: A typical computational workflow for designing enzyme inhibitors.[15]
This workflow allows researchers to:
-
Predict Binding Modes: Understand how a compound fits into the active site of an enzyme.
-
Estimate Affinity: Computationally score and rank compounds based on their predicted binding affinity.
-
Explain SAR: Provide a structural basis for observed structure-activity relationships.
-
Guide Optimization: Suggest specific structural modifications to improve potency and selectivity before committing to costly and time-consuming synthesis.
Conclusion and Future Directions
The 4,5-diphenyl-1H-imidazole scaffold is a validated platform for the discovery of new therapeutic agents. Research has demonstrated its potential in generating potent antibacterial compounds and highly effective enzyme inhibitors for metabolic diseases. The synthetic accessibility of this core allows for extensive derivatization and optimization.
Future research should focus on:
-
Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their drug-like characteristics.
-
Exploration of New Targets: Expanding the screening of imidazole libraries against other validated and novel biological targets.
-
Combating Resistance: Designing derivatives that are effective against drug-resistant bacterial strains and understanding their mechanisms of action.
-
Advanced Formulations: Investigating novel delivery systems to improve the bioavailability and therapeutic efficacy of promising candidates.
By integrating classical synthesis, biological screening, and modern computational design, the full therapeutic potential of 4,5-diphenyl-1H-imidazole-based compounds can be realized, paving the way for the development of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. eprints.lums.ac.ir [eprints.lums.ac.ir]
- 6. asianpubs.org [asianpubs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alpha glucosidase [pdb101.rcsb.org]
- 11. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational design of a protein-based enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Theoretical Exploration of 4,5-diphenyl-1H-imidazole-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical overview of the molecular structure, electronic properties, and potential reactivity of 4,5-diphenyl-1H-imidazole-1,2-diamine. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide leverages established computational chemistry methods to predict its characteristics. Data from closely related 4,5-diphenyl-1H-imidazole derivatives are included for comparative analysis, providing a robust framework for future experimental validation and application in drug discovery and materials science. The imidazole scaffold is a highly sought-after feature in medicinal chemistry due to its capacity for multiple biological target interactions, including hydrogen bonding and hydrophobic forces.[1] Derivatives of imidazole have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
Proposed Synthesis and Spectroscopic Characterization
While a specific synthesis for this compound is not extensively documented, a plausible synthetic route can be extrapolated from standard methodologies for creating substituted imidazoles. A common approach involves a multi-component reaction. For instance, the synthesis of various 2,4,5-trisubstituted imidazoles is often achieved through the reaction of benzil, an aldehyde, and ammonium acetate in glacial acetic acid.[2] For the target molecule, a modified approach would be necessary to introduce the diamine functionality.
Proposed Experimental Protocols:
A potential synthetic pathway could involve the initial synthesis of a precursor molecule that can be subsequently modified to introduce the 1,2-diamine groups. The characterization of the final compound would rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential for elucidating the chemical structure. For similar 4,5-diphenyl-1H-imidazole derivatives, aromatic protons typically appear in the range of 7.14-8.53 ppm in ¹H NMR spectra.[3] The specific shifts for the amine protons would be crucial for confirming the structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy would be used to identify functional groups. Characteristic peaks for N-H stretching of the amine groups would be expected, in addition to the C=N and C=C stretching vibrations of the imidazole and phenyl rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the synthesized compound.
Computational Methodology
To investigate the theoretical properties of this compound, Density Functional Theory (DFT) calculations are proposed. This methodology is widely used for studying the electronic structure and properties of imidazole derivatives.[3][4][5][6]
Computational Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
exploring the potential of imidazole scaffolds in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties enable it to interact with a wide array of biological targets, making it a fundamental building block in the design of novel therapeutic agents. This technical guide explores the vast potential of the imidazole scaffold, detailing its synthesis, diverse biological activities, and the intricate signaling pathways it modulates.
The Versatility of the Imidazole Scaffold
The significance of the imidazole core lies in its chemical nature. It is a polar, ionizable, and aromatic system capable of acting as both a hydrogen bond donor and acceptor.[1][2] This allows imidazole-containing molecules to form strong and specific interactions with biological macromolecules such as enzymes and receptors.[3][4] Furthermore, the imidazole ring is a key component of naturally occurring biomolecules like the amino acid histidine, histamine, and purines, underscoring its biocompatibility and importance in biological systems.[1][5] These features contribute to the favorable pharmacokinetic profiles often observed in imidazole-based drugs.[1]
Synthesis of Imidazole Derivatives
The construction of the imidazole core and its derivatives can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the available starting materials.
Key Synthetic Methodologies:
-
Debus-Radziszewski Imidazole Synthesis: This classical multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to yield substituted imidazoles.[6][7]
-
Van Leusen Imidazole Synthesis: A versatile method for the synthesis of 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[5][8]
-
Synthesis of Tetrasubstituted Imidazoles: One-pot, multi-component reactions are frequently employed for the efficient synthesis of highly substituted imidazoles, often utilizing various catalysts to improve yields and reaction conditions.[9][10][11]
Biological Activities of Imidazole-Based Compounds
The imidazole scaffold is a constituent of numerous FDA-approved drugs and is continually being explored for new therapeutic applications due to its broad spectrum of biological activities.[12]
Anticancer Activity
Imidazole derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer.
Mechanisms of Action:
-
Kinase Inhibition: Many imidazole-based compounds act as potent inhibitors of various kinases that are crucial for cancer cell proliferation and survival, such as p38 MAP kinase and receptor tyrosine kinases.[6][12]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[12]
-
DNA Intercalation and Alkylation: The planar aromatic ring of imidazole can intercalate between DNA base pairs, while other derivatives can alkylate DNA, both leading to cytotoxicity.[9]
Table 1: Anticancer Activity of Representative Imidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-phenyl benzimidazole derivative 35 | MCF-7 | 3.37 | [13] |
| 2-phenyl benzimidazole derivative 36 | MCF-7 | 6.30 | [13] |
| Purine derivative 46 | MDA-MB-231 | 1.22 | [13] |
| Purine derivative 48 | MDA-MB-231 | 2.29 | [13] |
| Benzimidazole-cinnamide derivative 21 | A549 | 0.29 | [13] |
| Xanthine derivative 43 | MCF-7 | 0.8 | [13] |
| Imidazole-pyridine hybrid 5c | MDA-MB-468 | 43.46 (24h) | [14] |
| Imidazole-pyridine hybrid 5a | BT474 | 45.82 (24h) | [14] |
| Substituted imidazole 5a (Kim-161) | T24 | 56.11 | [15] |
| Substituted imidazole 5b (Kim-111) | T24 | 67.29 | [15] |
Antifungal Activity
Imidazole-containing compounds form the backbone of many clinically used antifungal agents.
Mechanism of Action:
The primary mode of action for most antifungal imidazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.
Table 2: Antifungal Activity of Representative Imidazole Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Imidazole derivative Im-3 | Candida albicans | 2 | [16] |
| Imidazole derivative Im-3 | Aspergillus niger | 4 | [16] |
| Imidazole derivative Im-3 | Cryptococcus neoformans | 2 | [16] |
| Imidazole derivative HL2 | Staphylococcus aureus | 625 | [17] |
| Imidazole derivative HL2 | MRSA | 625 | [17] |
| 1,4-dialkoxynaphthalene-2-acyl imidazolium salt 7c | Candida auris | 3.125 | [18] |
Anti-inflammatory Activity
Imidazole derivatives have demonstrated potent anti-inflammatory effects through the modulation of key inflammatory pathways.
Mechanism of Action:
A significant mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Additionally, some imidazole derivatives are potent inhibitors of p38 MAP kinase, a key regulator of pro-inflammatory cytokine production.[5]
Table 3: Anti-inflammatory Activity of Representative Imidazole Derivatives
| Compound/Derivative | Target | IC50 (nM) | Reference |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide AA6 | p38 MAP kinase | 403.57 | [12] |
| Adezmapimod (SB203580) - Reference Drug | p38 MAP kinase | 222.44 | [12] |
Signaling Pathways Modulated by Imidazole Scaffolds
The therapeutic effects of imidazole derivatives are often attributed to their ability to modulate specific intracellular signaling pathways that are dysregulated in disease.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a critical regulator of inflammatory responses. Imidazole-based inhibitors can effectively block this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of the p38 MAPK pathway by imidazole scaffolds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. Imidazole derivatives have been shown to inhibit key components of this pathway.
Caption: Multi-target inhibition of the PI3K/Akt/mTOR pathway by imidazole scaffolds.
Experimental Protocols
General Procedure for the Synthesis of Tetrasubstituted Imidazoles
This protocol describes a common one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles.
-
Reactant Preparation: In a round-bottom flask, dissolve 1,2-diketone (e.g., benzil, 1.0 mmol), an aldehyde (1.0 mmol), a primary amine (1.0 mmol), and ammonium acetate (3.0 mmol) in a suitable solvent (e.g., glacial acetic acid or ethanol) or under solvent-free conditions.[11]
-
Catalyst Addition: Add a catalyst if required (e.g., ZSM-11 zeolite, 0.05 g).[11]
-
Reaction: Stir the mixture at a specified temperature (e.g., 110 °C) for the required duration (e.g., 30 minutes to 12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][11]
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, add a non-polar solvent (e.g., ethanol) to the crude product.[11]
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to obtain the pure tetrasubstituted imidazole derivative.[11]
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazole test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of the imidazole compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Experimental Workflow for Imidazole-Based Drug Discovery
The discovery and development of novel imidazole-based therapeutic agents typically follow a structured workflow, from initial design and synthesis to biological evaluation.
Caption: A typical workflow for the discovery and development of imidazole-based drugs.
Conclusion
The imidazole scaffold continues to be a highly attractive and versatile platform in medicinal chemistry. Its inherent physicochemical properties and synthetic tractability allow for the generation of diverse molecular libraries with a wide range of biological activities. The ongoing exploration of imidazole derivatives targeting key signaling pathways in various diseases promises the development of novel and more effective therapeutic agents. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery to harness the full potential of this remarkable heterocyclic core.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay [protocols.io]
- 5. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 8. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 9. researchhub.com [researchhub.com]
- 10. researchgate.net [researchgate.net]
- 11. process.st [process.st]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. google.com [google.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Tetra-Substituted Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of tetra-substituted imidazole derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional applications.[1][2][3] The protocols outlined below are based on established and efficient multi-component reactions, primarily the Debus-Radziszewski imidazole synthesis, which allows for the straightforward construction of complex imidazole scaffolds from simple precursors.[4][5][6]
Introduction
Tetra-substituted imidazoles are a privileged scaffold in drug discovery, appearing in a wide range of pharmacologically active compounds, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal agents.[2][3][7] The one-pot, four-component synthesis is an atom-economical and efficient strategy for generating libraries of these compounds for screening and development. This approach typically involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and an ammonium salt (such as ammonium acetate) in the presence of a catalyst.[1][2][8]
A variety of catalytic systems have been developed to promote this transformation, ranging from solid acids and organocatalysts to nanocatalysts, often under environmentally benign conditions.[1][2][8][9][10] The choice of catalyst and reaction conditions can significantly influence the reaction efficiency, yield, and purity of the final product. These notes provide an overview of several effective protocols, enabling researchers to select the most suitable method for their specific needs.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the quantitative data from various one-pot syntheses of tetra-substituted imidazoles, offering a clear comparison of different catalytic approaches.
| Catalyst | Reactants (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Preyssler-type Heteropoly Acid (H₁₄[NaP₅W₃₀O₁₁₀]) | Benzil (1), Benzaldehyde (1), Benzylamine (1), NH₄OAc (1) | Ethanol | Reflux | 0.5 - 1 h | 90-98 | [8] |
| Ascorbic Acid (Vitamin C) | Benzil (1), Aldehyde (1), Primary Amine (1), NH₄OAc (1) | Solvent-free | 100 | 1 - 2 h | 85-95 | [1] |
| Nanocrystalline MgAl₂O₄ | Aldehyde (1), Benzil (1), Primary Aromatic Amine (1), NH₄OAc (1) | Ethanol | Ultrasonic Irradiation | 5 - 15 min | 90-98 | [2] |
| Sulfonic acid functionalized silica (SiO₂-Pr-SO₃H) | 1,2-diketone (1), Aryl aldehyde (1), Aromatic amine (1), NH₄OAc (1) | Solvent-free | 80 - 100 | 30 - 90 min | 88-96 | [9] |
| Zeolite H-ZSM-22 | Benzil (1), Aldehyde (1), Amine (1), NH₄OAc (1) | Not specified | 140 | 15 - 30 min | High | [10][11] |
| Zinc Tetrafluoroborate (Zn(BF₄)₂) | 1,2-diketone (1), Aldehyde (1), Amine (1), NH₄OAc (1) | Acetonitrile | Reflux | 2 - 4 h | High | [12] |
Experimental Protocols
Protocol 1: Synthesis using Preyssler-type Heteropoly Acid Catalyst[8]
This protocol describes a simple and efficient method using a recyclable solid acid catalyst.
Materials:
-
Benzil
-
Aromatic aldehyde
-
Primary amine
-
Ammonium acetate
-
Preyssler-type heteropoly acid (H₁₄[NaP₅W₃₀O₁₁₀])
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine benzil (1 mmol), the aromatic aldehyde (1 mmol), the primary amine (1 mmol), and ammonium acetate (1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Add the Preyssler-type heteropoly acid catalyst (0.01 mmol).
-
Reflux the reaction mixture with stirring for the time indicated by TLC monitoring (typically 30-60 minutes).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the solid product and wash with cold ethanol.
-
The catalyst remaining in the filtrate can be recovered by evaporating the solvent, washing with diethyl ether, and drying at 100 °C for 1 hour.[8]
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: Organocatalytic Synthesis using Ascorbic Acid (Vitamin C) under Solvent-Free Conditions[1]
This environmentally friendly protocol utilizes a readily available and inexpensive organocatalyst.
Materials:
-
Benzil
-
Various aldehydes
-
Primary amines
-
Ammonium acetate
-
Ascorbic acid (Vitamin C)
Procedure:
-
In a reaction vessel, mix benzil (1 mmol), the aldehyde (1 mmol), the primary amine (1 mmol), and ammonium acetate (1 mmol).
-
Add ascorbic acid (10 mol%).
-
Heat the mixture at 100 °C under solvent-free conditions for the required time (typically 1-2 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to remove excess ammonium acetate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Ultrasound-Assisted Synthesis using Nanocrystalline MgAl₂O₄[2]
This protocol employs ultrasonic irradiation to accelerate the reaction, leading to very short reaction times and high yields.
Materials:
-
Aldehyde
-
Benzil
-
Primary aromatic amine
-
Ammonium acetate
-
Nanocrystalline MgAl₂O₄
-
Ethanol
Procedure:
-
In a suitable vessel for sonication, combine the aldehyde (1 mmol), benzil (1 mmol), the primary aromatic amine (1 mmol), and ammonium acetate (1 mmol).
-
Add ethanol as the solvent.
-
Add nanocrystalline MgAl₂O₄ as the catalyst.
-
Place the vessel in an ultrasonic bath and irradiate at room temperature for the specified time (typically 5-15 minutes).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, separate the catalyst by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for the one-pot synthesis of tetra-substituted imidazoles.
Caption: Logical relationship of key components in the one-pot synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. A Novel Tetrasubstituted Imidazole as a Prototype for the Development of Anti-inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. One-pot synthesis of 1,2,4,5-tetra substituted imidazoles using sulfonic acid functionalized silica (SiO<sub>2</sub>-Pr-SO<sub>3</sub>H) - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. journalirjpac.com [journalirjpac.com]
- 12. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles
Abstract
This document provides a detailed protocol for the synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles, a class of compounds recognized for their potential biological activities. The synthesis is a two-step process commencing with the preparation of a key intermediate, 4,5-diphenyl-1H-imidazole-2-thiol, followed by an S-benzylation reaction. This guide is intended for researchers in organic chemistry and drug development, offering comprehensive methodologies, data presentation, and a visual workflow to ensure reproducibility.
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological properties. The 2-(benzylthio)-4,5-diphenyl-1H-imidazole scaffold, in particular, has been a subject of interest for developing new therapeutic agents. The synthetic route described herein is efficient and proceeds through a thiol intermediate, which is subsequently alkylated using benzyl halides.
Synthesis Pathway Overview
The synthesis is performed in two primary stages:
-
Step 1: Synthesis of 4,5-diphenyl-1H-imidazole-2-thiol (3) . This step involves the condensation of 2-hydroxy-1,2-diphenylethanone (benzoin) (1) with thiourea (2) in a high-boiling point solvent.
-
Step 2: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazole (5) . This involves the S-alkylation of the imidazole-2-thiol intermediate (3) with a substituted benzyl bromide (4) .
Experimental Protocols
Protocol 1: Synthesis of 4,5-diphenyl-1H-imidazole-2-thiol (3)
This protocol is adapted from the procedure described by Ghasemzadeh et al.[1].
-
Materials:
-
2-hydroxy-1,2-diphenylethanone (benzoin) (1 mmol, 0.212 g)
-
Thiourea (1 mmol, 0.076 g)
-
Dimethylformamide (DMF) (15 mL)
-
Ethanol (for recrystallization)
-
Deionized water
-
-
Procedure:
-
Combine benzoin (1 mmol) and thiourea (1 mmol) in a round-bottom flask containing 15 mL of DMF.
-
Heat the reaction mixture to 100°C and maintain for 3 hours with stirring[1].
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then pour it into a beaker containing ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold deionized water.
-
Purify the crude product by recrystallization from ethanol to yield pure 4,5-diphenyl-1H-imidazole-2-thiol (3) .
-
Protocol 2: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazole (5)
This protocol is based on the general procedure reported by Bamoro et al.[2][3].
-
Materials:
-
4,5-diphenyl-1H-imidazole-2-thiol (3) (0.198 mmol, 50 mg)
-
Appropriate benzyl bromide derivative (e.g., benzyl bromide) (1.2 eq, 0.238 mmol)
-
Absolute Ethanol (10 mL)
-
5% Sodium hydrogen carbonate (NaHCO₃) solution
-
Silica gel for chromatography
-
Chromatography solvents: Cyclohexane and Ethyl Acetate
-
-
Procedure:
-
Dissolve 4,5-diphenyl-1H-imidazole-2-thiol (3) (0.198 mmol) in 10 mL of absolute ethanol in a round-bottom flask.
-
Add the benzyl bromide derivative (4) (1.2 eq) to the solution.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Place the flask in an ice bath and neutralize the mixture by adding 5% NaHCO₃ solution dropwise until effervescence ceases[2].
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a cyclohexane/ethyl acetate (30/70) eluent system to obtain the final product (5) [2].
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a target compound and its precursor.
| Compound Name | Starting Materials | Solvent | Reaction Time | Yield (%) | M.P. (°C) | Reference |
| 4,5-diphenyl-1H-imidazole-2-thiol | Benzoin, Thiourea | DMF | 3 h | — | — | [1] |
| 2-(benzylthio)-4,5-diphenyl-1H-imidazole | 4,5-diphenyl-1H-imidazole-2-thiol, Benzyl bromide | Ethanol | 3 h | 85% | 186 | [2] |
Visualization
The following diagrams illustrate the logical relationships and workflow of the synthesis protocol.
Caption: Experimental workflow for the two-step synthesis.
Caption: Logical relationship of the reaction stages.
References
Application of 4,5-Diphenyl-1H-Imidazole in Corrosion Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 4,5-diphenyl-1H-imidazole and its derivatives as corrosion inhibitors, primarily for steel in acidic and saline environments. The information is compiled from recent research findings and is intended to provide researchers with the necessary data and protocols to utilize these compounds in their own studies.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic inhibitors is a primary strategy to mitigate corrosion. Imidazole derivatives, particularly those with phenyl substitutions like 4,5-diphenyl-1H-imidazole, have emerged as effective corrosion inhibitors. Their efficacy is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons, which facilitate their adsorption onto metal surfaces, creating a protective barrier against corrosive agents. This document focuses on two derivatives: 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) and 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine.
Quantitative Data Summary
The corrosion inhibition performance of 4,5-diphenyl-1H-imidazole derivatives has been evaluated using various electrochemical and gravimetric techniques. The key quantitative data from these studies are summarized below for comparative analysis.
Table 1: Potentiodynamic Polarization Data for DIT on C38 Steel in 1 M HCl[1][2][3]
| Inhibitor Concentration (M) | Corrosion Potential, Ecorr (mV/SCE) | Corrosion Current Density, Icorr (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank (0) | -498 | 198 | - |
| 10⁻⁶ | -510 | 73.1 | 63.1 |
| 10⁻⁵ | -512 | 45.3 | 77.1 |
| 10⁻⁴ | -518 | 29.5 | 85.1 |
| 10⁻³ | -513 | 19.8 | 90.0 |
| 10⁻² | -509 | 14.4 | 92.7 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for DIT on C38 Steel in 1 M HCl[1][2][3]
| Inhibitor Concentration (M) | Charge Transfer Resistance, Rct (Ω·cm²) | Double Layer Capacitance, Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank (0) | 65 | 78 | - |
| 10⁻⁶ | 185 | 45 | 64.8 |
| 10⁻⁵ | 301 | 35 | 78.4 |
| 10⁻⁴ | 450 | 28 | 85.5 |
| 10⁻³ | 705 | 24 | 90.8 |
| 10⁻² | 980 | 18 | 93.4 |
Table 3: Gravimetric Measurement Data for DIT on C38 Steel in 1 M HCl (6h immersion at 298 K)[4][5]
| Inhibitor Concentration (M) | Corrosion Rate (mg·cm⁻²·h⁻¹) | Inhibition Efficiency (IE%) |
| Blank (0) | 1.15 | - |
| 10⁻⁶ | 0.43 | 62.6 |
| 10⁻⁵ | 0.26 | 77.4 |
| 10⁻⁴ | 0.17 | 85.2 |
| 10⁻³ | 0.11 | 90.4 |
| 10⁻² | 0.08 | 93.0 |
Table 4: EIS Data for 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine on Carbon Steel in 1% NaCl[6][7][8]
| Inhibitor Concentration (ppm) | Internal Resistance, Rp (Ω) | Inhibition Efficiency (IE%) |
| 0 | 158.42 | - |
| 25 | 225.84 | 29.85 |
| 50 | 342.35 | 53.72 |
| 75 | 412.57 | 61.60 |
| 100 | 670.11 | 76.36 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are synthesized from the experimental sections of the cited research articles.
Protocol 1: Gravimetric (Weight Loss) Measurements
Objective: To determine the corrosion rate of the metal in the presence and absence of the inhibitor over a specified period.
Materials and Equipment:
-
C38 steel coupons (e.g., 2 cm x 2 cm x 0.08 cm)[1]
-
Corrosive medium (e.g., 1 M HCl)[1]
-
4,5-diphenyl-1H-imidazole derivative inhibitor
-
Analytical balance (±0.1 mg precision)
-
Water bath or thermostat for temperature control
-
Glass beakers and hooks
-
Abrading papers (grades 180, 320, 800, 1200)[1]
-
Distilled water, ethanol, acetone for cleaning
Procedure:
-
Coupon Preparation: Mechanically abrade the steel coupons with successively finer grades of emery paper.[1] Wash the coupons thoroughly with distilled water, degrease with ethanol and/or acetone, and dry.[1]
-
Initial Measurement: Accurately weigh each prepared coupon using an analytical balance and record its initial weight. Measure the dimensions of the coupons to calculate the total surface area.
-
Inhibitor Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl) with various concentrations of the 4,5-diphenyl-1H-imidazole inhibitor (e.g., 10⁻⁶ M to 10⁻² M).[1] A blank solution without the inhibitor should also be prepared.
-
Immersion: Suspend each coupon in a beaker containing 100 mL of the test solution using a glass hook. Ensure the coupon is fully immersed.
-
Incubation: Place the beakers in a water bath maintained at a constant temperature (e.g., 298 K) for a fixed duration (e.g., 6 hours).[2]
-
Final Measurement: After the immersion period, retrieve the coupons. Carefully wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with ethanol, and dry.
-
Weighing: Weigh the dried coupons and record their final weight.
-
Calculations:
-
Calculate the weight loss (ΔW) for each coupon (Initial Weight - Final Weight).
-
Calculate the corrosion rate (CR) in mg·cm⁻²·h⁻¹ using the formula: CR = ΔW / (A * t), where A is the surface area and t is the immersion time.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Protocol 2: Electrochemical Measurements (Potentiodynamic Polarization and EIS)
Objective: To investigate the electrochemical behavior of the metal at the metal/electrolyte interface and to determine the mechanism of corrosion inhibition.
Materials and Equipment:
-
Potentiostat/Galvanostat with frequency response analyzer (e.g., PGZ100)[3][2]
-
Three-electrode corrosion cell[3]
-
Working Electrode (WE): C38 steel or carbon steel coupon with a defined exposed area (e.g., 0.094 cm²).[3]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE).[3]
-
Counter Electrode (CE): Platinum electrode.[3]
-
Corrosive medium and inhibitor solutions as prepared in Protocol 1.
-
Nitrogen gas for de-aeration.[1]
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the steel coupon in a suitable resin, leaving a specific surface area exposed. Abrade, clean, and dry the exposed surface as described in Protocol 1.
-
Cell Assembly: Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution. Position the Luggin capillary of the reference electrode close to the working electrode surface to minimize ohmic drop.
-
De-aeration and Stabilization: De-aerate the solution by bubbling nitrogen gas for at least 30 minutes prior to and throughout the experiment to remove dissolved oxygen.[1] Allow the working electrode to stabilize in the solution for 30 minutes to reach a steady open circuit potential (OCP).[3]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range, typically from 100 kHz down to 10 mHz.
-
Record the Nyquist and Bode plots.
-
Analyze the data by fitting to an appropriate equivalent electrical circuit to obtain parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate IE% using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, perform the PDP measurement.
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[3]
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate IE% using: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100.
-
Visualizations
Corrosion Inhibition Workflow
The following diagram illustrates the general workflow for evaluating a corrosion inhibitor.
References
Application Notes and Protocols: 4,5-Diphenyl-1H-Imidazole Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 4,5-diphenyl-1H-imidazole derivatives as potential antibacterial agents. It includes a summary of their antibacterial activity, detailed experimental protocols for their evaluation, and conceptual diagrams of potential mechanisms of action and experimental workflows.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial compounds. Imidazole-based scaffolds have emerged as a promising area of research due to their diverse biological activities. Among these, 4,5-diphenyl-1H-imidazole derivatives have demonstrated notable antibacterial properties against a range of pathogenic bacteria. These synthetic compounds offer a versatile platform for structural modifications to enhance their efficacy and spectrum of activity. This document outlines the current understanding of their antibacterial potential and provides standardized protocols for their investigation.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of 4,5-diphenyl-1H-imidazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the reported MIC values for representative derivatives against various Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of 2-(benzylthio)-4,5-diphenyl-1H-imidazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 6c | Staphylococcus aureus | 16 | [1][2] |
| Enterococcus faecalis | 16 | [1][2] | |
| 6d | Staphylococcus aureus | 4 | [1][2] |
| Ciprofloxacin (Reference) | Staphylococcus aureus | 8 | [1] |
Note: Compounds 6c and 6d are 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole derivatives with different substitutions on the benzimidazole ring.[1][2]
Table 2: Antibacterial Activity of a 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid derivative
| Bacterial Strain | MIC (mg/mL) | Reference |
| S. pseudoporcinus | 6 | [3] |
| K. rosea | 7 | [3] |
| E. cloacae | 7.5 | [3] |
| Escherichia coli | Resistant | [3] |
Potential Mechanism of Action
While the precise molecular targets of 4,5-diphenyl-1H-imidazole derivatives in bacteria are still under investigation, the broader class of imidazole-containing antimicrobials is known to exert its effects through several mechanisms. It is hypothesized that these derivatives may act via one or more of the following pathways:
-
Disruption of Cell Membrane Integrity: Imidazole compounds can integrate into the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death.
-
Inhibition of Nucleic Acid Synthesis: Some derivatives may interfere with DNA replication and transcription by binding to bacterial DNA or inhibiting essential enzymes involved in these processes.
-
Inhibition of Protein Synthesis: These compounds could potentially bind to bacterial ribosomes, thereby inhibiting protein synthesis, which is crucial for bacterial survival.
-
Inhibition of Cell Wall Synthesis: Molecular docking studies have suggested that some diphenyl imidazole derivatives may bind to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[1]
Further research, including biochemical assays and genetic studies, is required to fully elucidate the specific mechanism of action for this class of compounds.
Caption: Potential antibacterial mechanisms of 4,5-diphenyl-1H-imidazole derivatives.
Experimental Protocols
The following are detailed protocols for the initial screening and quantitative evaluation of the antibacterial activity of 4,5-diphenyl-1H-imidazole derivatives.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the MIC of a compound against a specific bacterial strain in a 96-well microtiter plate format.
Materials:
-
Test 4,5-diphenyl-1H-imidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well containing the compound. This will create a range of compound concentrations.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a positive control well (containing only MHB and bacteria) and a negative control well (containing only MHB).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Agar Well Diffusion Assay for Antibacterial Screening
This method is suitable for preliminary screening of the antibacterial activity of the synthesized compounds.
Materials:
-
Test 4,5-diphenyl-1H-imidazole derivatives
-
Bacterial strains
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes and allow them to solidify.
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.
-
Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the MHA plate to create a bacterial lawn.
-
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.
-
Application of Test Compound:
-
Prepare solutions of the test compounds at a known concentration in a suitable solvent (e.g., DMSO).
-
Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.
-
Include a positive control (a known antibiotic) and a negative control (solvent only) in separate wells.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antibacterial activity.
Protocol 3: MTT Assay for Cytotoxicity Assessment
It is crucial to assess the cytotoxicity of promising antibacterial compounds against mammalian cells to ensure they are not generally toxic.
Materials:
-
Test 4,5-diphenyl-1H-imidazole derivatives
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control.
-
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
Conclusion
4,5-diphenyl-1H-imidazole derivatives represent a valuable class of compounds with demonstrated antibacterial activity, particularly against Gram-positive bacteria. The provided protocols offer a standardized framework for the synthesis, screening, and evaluation of these compounds. While the exact mechanisms of action are still being unraveled, their potential to target multiple bacterial processes makes them attractive candidates for further drug development. Future research should focus on elucidating their specific molecular targets, optimizing their structure-activity relationships, and evaluating their in vivo efficacy and safety profiles.
References
Application Notes and Protocols for 4,5-Diphenyl-Imidazole Hybrids in Anti-Diabetic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel 4,5-diphenyl-imidazole hybrids as potential anti-diabetic agents. The information collated from recent studies offers insights into their synthesis, in vitro efficacy, and the protocols required for their evaluation.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. A key therapeutic strategy for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, in the digestive tract. This approach delays carbohydrate digestion and reduces the rate of glucose absorption, thereby mitigating postprandial hyperglycemia. Recent research has focused on 4,5-diphenyl-imidazole scaffolds as a promising source for developing potent enzyme inhibitors. This document outlines the application of two novel series of 4,5-diphenyl-imidazole hybrids: 4,5-diphenyl-imidazol-1,2,3-triazole hybrids and 4,5-diphenyl-imidazol-α-aminophosphonate hybrids , in anti-diabetic research.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of the synthesized 4,5-diphenyl-imidazole hybrids against key anti-diabetic targets.
Table 1: α-Glucosidase Inhibitory Activity of 4,5-Diphenyl-Imidazol-1,2,3-Triazole Hybrids [1][2][3]
| Compound | Substituent on Benzyl Moiety | IC50 (µM) |
| 8g | 2-Chloro | 85.6 ± 0.4 |
| 8i | 2-Bromo | 88.0 ± 0.5 |
| 8b | 2-Fluoro | 93.3 ± 0.6 |
| 8a | 2-Methyl | 95.2 ± 0.4 |
| ... | ... | ... |
| Acarbose (Standard) | - | 750.0 |
Note: The complete list of 14 compounds (8a-n) all exhibited more potent activity than the standard drug, acarbose.
Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of 4,5-Diphenyl-Imidazol-α-Aminophosphonate Hybrids [4][5]
| Compound | Substituent on Phenyl Ring | α-Glucosidase IC50 (nM) | α-Amylase IC50 (nM) |
| 4l | 3-Bromo | 5.96 | 1.62 |
| ... | ... | ... | ... |
| Acarbose (Standard) | - | 106.63 | 44.16 |
Note: All synthesized compounds in this series (4a-m) were more potent than acarbose against both enzymes.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of 4,5-diphenyl-imidazole hybrids.
Synthesis Protocols
3.1.1. General Synthesis of 4,5-Diphenyl-Imidazol-1,2,3-Triazole Hybrids [1][3]
This synthesis involves a multi-step process culminating in a click reaction.
-
Synthesis of 4,5-diphenyl-1H-imidazole-2-thiol: React 2-hydroxy-1,2-diphenylethanone with thiourea in DMF at 100°C for 3 hours.
-
Synthesis of 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole: React the product from step 1 with propargyl bromide in the presence of potassium carbonate in acetone at 0–10°C for 5 minutes.
-
Synthesis of Benzyl Azides: React various benzyl halides with sodium azide in the presence of triethylamine in a mixture of H2O/t-BuOH at room temperature for 1 hour.
-
Click Reaction: Add a mixture of the product from step 2, CuSO4, and sodium ascorbate to the freshly prepared benzyl azides. Continue the reaction at room temperature for 24 hours to yield the final 4,5-diphenyl-imidazol-1,2,3-triazole hybrids.
3.1.2. General Synthesis of 4,5-Diphenyl-Imidazol-α-Aminophosphonate Hybrids [4][5]
This is a three-step synthesis.
-
Synthesis of 2-amino-4,5-diphenyl-1H-imidazole: This is the starting imidazole scaffold.
-
Condensation Reaction: React the 2-amino-4,5-diphenyl-1H-imidazole with various aromatic aldehydes.
-
Phosphonylation: React the intermediate from step 2 with a phosphite source to yield the final α-aminophosphonate hybrids.
In Vitro Assay Protocols
3.2.1. α-Glucosidase Inhibition Assay [1][6]
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.
-
Prepare various concentrations of the test compounds.
-
Add the test compound solution to a 96-well plate.
-
Add the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), to each well and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the α-glucosidase solution to each well.
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Use acarbose as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 values.
3.2.2. α-Amylase Inhibition Assay [4][6]
-
Prepare a solution of porcine pancreatic α-amylase in phosphate buffer.
-
Prepare various concentrations of the test compounds.
-
Pre-incubate the enzyme with the test compounds at 37°C for 10 minutes.
-
Add a starch solution (substrate) to initiate the reaction and incubate for a further 15 minutes.
-
Stop the reaction by adding dinitrosalicylic acid color reagent.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
After cooling to room temperature, dilute the reaction mixture with distilled water.
-
Measure the absorbance at 540 nm.
-
Use acarbose as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 values.
In Vivo Study Protocols (General Models)
While specific in vivo data for the target 4,5-diphenyl-imidazole hybrids is not yet available, the following standard protocols can be applied for their evaluation.
3.3.1. Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Use adult male Sprague-Dawley or Wistar rats.
-
Induce diabetes by a single intraperitoneal (IP) injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5). A commonly used dose is around 65 mg/kg.
-
Confirm the diabetic state by measuring blood glucose levels from the tail vein after 72 hours. Rats with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic.
-
Divide the diabetic rats into groups: diabetic control, standard drug-treated (e.g., Glibenclamide), and test compound-treated groups at various doses.
-
Administer the test compounds orally for a specified period (e.g., 14 or 28 days).
-
Monitor blood glucose levels and body weight at regular intervals throughout the study.
-
At the end of the study, collect blood for biochemical parameter analysis (e.g., lipid profile, liver function tests).
3.3.2. Oral Glucose Tolerance Test (OGTT)
-
Fast the rats overnight (approximately 16-18 hours) with free access to water.
-
Record the initial fasting blood glucose level (time 0).
-
Administer the test compound or vehicle orally.
-
After a specific time (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
-
Measure blood glucose levels at various time points after the glucose load (e.g., 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration against time to determine the glucose tolerance.
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action and the experimental workflow for the evaluation of 4,5-diphenyl-imidazole hybrids.
Caption: Mechanism of action of 4,5-diphenyl-imidazole hybrids.
Caption: Drug discovery workflow for anti-diabetic agents.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. streptozotocin-induced-diabetic-models-in-mice-and-rats - Ask this paper | Bohrium [bohrium.com]
- 5. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Imidazole Derivatives in Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of imidazole derivatives in the field of nonlinear optical (NLO) materials. It includes detailed application notes, experimental protocols for synthesis and characterization, and quantitative data to guide researchers in this rapidly evolving area.
Application Notes
Imidazole and its derivatives constitute a significant class of heterocyclic compounds that have garnered substantial interest for their exceptional nonlinear optical properties. The inherent asymmetry and tunable electronic characteristics of the imidazole ring make it an excellent scaffold for designing novel chromophores with large second and third-order optical nonlinearities. These properties are crucial for a variety of applications, including bio-imaging, optical data storage, and telecommunications.
The core principle behind the NLO response in these molecules is the intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system, which often includes the imidazole ring.[1] The efficiency of this charge transfer, and thus the magnitude of the NLO effect, can be finely tuned by modifying the donor, acceptor, and the π-bridge. Common strategies to enhance NLO properties include extending the conjugation length and incorporating strong electron-donating and -withdrawing groups.
A key application of imidazole derivatives with strong NLO properties is in two-photon microscopy for bio-imaging.[2][3] Two-photon absorption (TPA) allows for deeper tissue penetration, reduced phototoxicity, and higher spatial resolution compared to traditional one-photon fluorescence microscopy. Imidazole-based fluorescent probes have been successfully used for imaging subcellular structures like lysosomes and cytoplasm.[2][3]
While direct studies of specific signaling pathways using imidazole-based NLO probes are still emerging, the potential is significant. For instance, imidazole derivatives have been explored as fluorescent probes for monitoring intracellular pH.[4] Given that many signaling pathways, such as those involving kinases and ion channels, are highly sensitive to pH changes, these probes could be invaluable tools. Furthermore, by functionalizing imidazole NLO chromophores with moieties that bind to specific cellular targets (e.g., kinases, receptors), it is possible to develop probes for visualizing the activity of these targets within signaling cascades.
Quantitative Data on NLO Properties of Imidazole Derivatives
The following tables summarize key nonlinear optical parameters for various imidazole derivatives reported in the literature. This data allows for a comparative analysis of the NLO performance of different molecular designs.
Table 1: Third-Order Nonlinear Optical Properties of Selected Imidazole Derivatives
| Compound/Derivative | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Measurement Technique | Reference |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | -2.89 x 10⁻⁶ | 4.044 x 10⁻¹ | 2.2627 x 10⁻⁶ | Z-scan | [1][5] |
| Anthraquinone-fused imidazole (AQ1) | - | - | 3.43 x 10⁻¹³ | Z-scan | [6] |
| Imidazole-2-carboxaldehyde | (Calculated) | (Calculated) | (Calculated) | DFT | [7] |
Table 2: Two-Photon Absorption Properties of Selected Imidazole Derivatives
| Compound/Derivative | Two-Photon Absorption Cross-Section (δ₂PA) (GM) | Excitation Wavelength (nm) | Measurement Technique | Reference |
| D-π-A Imidazole (T-1) | 107 | ~800 | Two-Photon Excited Fluorescence (TPEF) | [2][3] |
| Imidazolium Iodine Salt (T-2) | 276 | ~820 | Two-Photon Excited Fluorescence (TPEF) | [2][3] |
| D-π-A Imidazole (T-3) | 96 | ~810 | Two-Photon Excited Fluorescence (TPEF) | [2][3] |
| Pyrimidine-based Imidazole (L1) | > L2 | Not specified | Two-Photon Absorption (TPA) | [8] |
Note: GM = Göppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s / photon).
Experimental Protocols
Protocol 1: Synthesis of a Representative D-π-A Imidazole Derivative
This protocol describes a general one-pot, three-component synthesis for a donor-π-acceptor (D-π-A) type imidazole derivative, similar to those used in NLO studies.
Materials:
-
Aryl Glyoxal
-
Substituted Benzaldehyde (Donor group)
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of the aryl glyoxal and the substituted benzaldehyde in glacial acetic acid.
-
Add a significant excess of ammonium acetate to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final imidazole derivative.
-
Characterize the synthesized compound using standard analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Characterization of NLO Properties using the Z-scan Technique
The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials.
Experimental Setup:
-
A high-power, pulsed laser (e.g., Nd:YAG laser)
-
A focusing lens
-
A sample holder mounted on a computer-controlled translation stage
-
An aperture and a photodetector for closed-aperture Z-scan
-
A photodetector for open-aperture Z-scan
Procedure:
-
Sample Preparation: Dissolve the synthesized imidazole derivative in a suitable solvent (e.g., DMSO, DMF) at a known concentration. The solution is then placed in a cuvette of known path length.
-
Open-Aperture Z-scan (for β measurement):
-
The sample is translated along the z-axis through the focal point of the laser beam.
-
The transmitted light is collected by a photodetector without an aperture.
-
The normalized transmittance is plotted as a function of the sample position (z). A valley in the transmittance curve indicates two-photon absorption.
-
-
Closed-Aperture Z-scan (for n₂ measurement):
-
An aperture is placed before the photodetector to collect only the central part of the transmitted beam.
-
The sample is again translated along the z-axis.
-
The normalized transmittance will show a pre-focal peak followed by a post-focal valley for a negative nonlinear refractive index (self-defocusing), and the opposite for a positive n₂ (self-focusing).
-
-
Data Analysis: The experimental data is fitted to theoretical models to extract the values of β and n₂. The third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from these parameters.
Protocol 3: Measurement of Two-Photon Absorption Cross-Section (δ₂PA)
The two-photon excited fluorescence (TPEF) method is a common technique to determine the TPA cross-section.
Experimental Setup:
-
A tunable, mode-locked femtosecond laser (e.g., Ti:sapphire laser)
-
A fluorescence spectrometer
-
A reference dye with a known TPA cross-section (e.g., Rhodamine B)
Procedure:
-
Sample Preparation: Prepare solutions of the imidazole derivative and the reference dye in the same solvent at similar concentrations.
-
Fluorescence Measurement:
-
Excite the sample and reference solutions with the femtosecond laser at various wavelengths.
-
Measure the two-photon excited fluorescence intensity for both the sample and the reference at each excitation wavelength.
-
-
Data Analysis: The TPA cross-section of the sample (δ_sample) can be calculated using the following equation: δ_sample = δ_ref * (Φ_ref / Φ_sample) * (C_ref / C_sample) * (I_sample / I_ref) where δ is the TPA cross-section, Φ is the fluorescence quantum yield, C is the concentration, and I is the measured fluorescence intensity.
Visualizations
Caption: Workflow for the synthesis of D-π-A imidazole derivatives.
Caption: Experimental workflow for Z-scan measurements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of imidazole-based nuclear magnetic resonance probes of cellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in two-photon imaging for monitoring neural activity in behaving mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: 4,5-Diphenyl-1H-Imidazole as a Precursor for High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,5-diphenyl-1H-imidazole as a versatile precursor for the synthesis of high-performance polymers, particularly polyamides and polyimides. The inherent rigidity, thermal stability, and potential for functionalization of the imidazole core make it an attractive building block for advanced materials with applications in electronics, aerospace, and biomedical fields.
Introduction to 4,5-Diphenyl-1H-Imidazole in Polymer Chemistry
The 4,5-diphenyl-1H-imidazole moiety, a key structural unit in many biologically active compounds and functional materials, offers a unique combination of properties when incorporated into a polymer backbone. Its rigid, planar structure can enhance the thermal stability and mechanical strength of polymers. Furthermore, the imidazole ring can be functionalized at the 1 and 2 positions, allowing for the synthesis of various monomers suitable for polycondensation reactions. This document focuses on the synthesis of diamino-functionalized 4,5-diphenyl-1H-imidazole derivatives and their subsequent polymerization to yield high-performance polyamides and polyimides.
Synthesis of Functionalized 4,5-Diphenyl-1H-Imidazole Monomers
The key to utilizing 4,5-diphenyl-1H-imidazole as a polymer precursor is the introduction of reactive functional groups. The following protocols detail the synthesis of a diamino-functionalized monomer, which serves as a versatile building block for polyamides and polyimides.
Protocol: Synthesis of 1,2-Bis(4-aminophenyl)-4,5-diphenyl-1H-imidazole
This protocol is adapted from the procedure described in the synthesis of novel fluorinated polyamides.[1][2][3]
Materials:
-
Benzil
-
4-Nitrobenzaldehyde
-
4-Nitroaniline
-
Ammonium acetate
-
Glacial acetic acid
-
Hydrazine monohydrate
-
Palladium on activated carbon (10%)
-
Ethanol
Procedure:
-
Synthesis of the Nitro-Intermediate: In a round-bottom flask equipped with a reflux condenser, dissolve benzil, 4-nitrobenzaldehyde, 4-nitroaniline, and a molar excess of ammonium acetate in glacial acetic acid.
-
Heat the mixture to reflux and maintain for 12-24 hours.
-
After cooling, pour the reaction mixture into a large volume of water to precipitate the crude nitro-intermediate.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Reduction to the Diamine: Suspend the dried nitro-intermediate in ethanol in a round-bottom flask.
-
Add a catalytic amount of 10% palladium on activated carbon.
-
Heat the suspension to reflux and add hydrazine monohydrate dropwise over a period of 1-2 hours.
-
Continue refluxing for an additional 8-12 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a bed of celite to remove the catalyst.
-
Cool the filtrate to induce crystallization of the diamine product.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield 1,2-bis(4-aminophenyl)-4,5-diphenyl-1H-imidazole.
Polymer Synthesis from 4,5-Diphenyl-1H-Imidazole Monomers
The synthesized diamino-monomer can be readily polymerized with various diacid chlorides or dianhydrides to produce polyamides and polyimides, respectively.
Polyamide Synthesis via Low-Temperature Polycondensation
This protocol describes the synthesis of polyamides from 1,2-bis(4-aminophenyl)-4,5-diphenyl-1H-imidazole and an aromatic diacid chloride.[1][2][3]
Materials:
-
1,2-Bis(4-aminophenyl)-4,5-diphenyl-1H-imidazole
-
Aromatic dicarboxylic acid dichloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
N,N-Dimethylacetamide (DMAc)
-
Pyridine
-
Methanol
Procedure:
-
In a dry, nitrogen-purged flask, dissolve the synthesized diamine in anhydrous DMAc.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add the aromatic dicarboxylic acid dichloride to the cooled solution portion-wise while stirring vigorously.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.
-
Pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water.
-
Dry the polyamide product in a vacuum oven at 80-100 °C for 24 hours.
Data Presentation: Properties of Polyamides Derived from a Fluorinated 4,5-Diphenyl-1H-Imidazole Diamine
The following table summarizes the properties of novel fluorinated polyamides synthesized from 1,2-bis(4-aminophenyl)-4,5-bis(4-trifluoromethylphenyl)-1H-imidazole and various aromatic dicarboxylic acid dichlorides.[1][2][3]
| Polymer ID | Dicarboxylic Acid Dichloride | Inherent Viscosity (dL/g) | Weight-Average Molecular Weight (Mw, g/mol ) | Number-Average Molecular Weight (Mn, g/mol ) | 10% Weight Loss Temperature (°C) | Char Yield at 800°C (%) |
| PA-1 | Terephthaloyl chloride | 0.85 | 34,600 | 16,800 | 453 | 61 |
| PA-2 | Isophthaloyl chloride | 0.78 | 31,200 | 15,100 | 448 | 59 |
| PA-3 | 4,4'-Oxydibenzoyl dichloride | 0.92 | 29,800 | 14,500 | 450 | 60 |
| PA-4 | 4,4'-(Hexafluoroisopropylidene)dibenzoyl chloride | 0.65 | 22,500 | 12,600 | 445 | 57 |
Polyimide Synthesis via Two-Step Polycondensation
This protocol outlines the synthesis of polyimides from a 4,5-diphenyl-1H-imidazole-based diamine and a tetracarboxylic dianhydride.[4]
Materials:
-
1,2-Bis(4-aminophenyl)-4,5-diphenyl-1H-imidazole derivative
-
Aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride, 6FDA)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve the diamine in anhydrous DMAc or NMP.
-
Add an equimolar amount of the tetracarboxylic dianhydride portion-wise to the solution at room temperature.
-
Stir the mixture for 24 hours to form a viscous poly(amic acid) solution.
-
Chemical Imidization: To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine.
-
Stir the solution at room temperature for 1 hour and then at 100 °C for 3 hours.
-
Cool the solution and precipitate the polyimide by pouring it into methanol.
-
Filter, wash, and dry the polyimide powder as described for polyamides.
-
Thermal Imidization (Alternative): Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven under nitrogen with a staged temperature profile (e.g., 100°C, 200°C, and 300°C, each for 1 hour) to form a polyimide film.
Visualizations
Synthesis of Diamino-functionalized 4,5-Diphenyl-1H-Imidazole
Caption: Workflow for the synthesis of the diamine monomer.
Polycondensation to Polyamides and Polyimides
Caption: General scheme for polymer synthesis from the diamine monomer.
Applications and Future Outlook
Polymers derived from 4,5-diphenyl-1H-imidazole precursors exhibit a desirable combination of high thermal stability, good mechanical properties, and, in many cases, excellent solubility in organic solvents, which is advantageous for processing.[1][2][5] These characteristics make them promising candidates for applications as:
-
High-temperature resistant films and coatings: For the electronics and aerospace industries.
-
Advanced composite matrices: Where thermal and mechanical robustness are critical.
-
Gas separation membranes: The rigid polymer backbone can lead to favorable free volume characteristics.
-
Biomedical materials: The imidazole core is a well-known pharmacophore, suggesting potential for biocompatible or bioactive polymers.
Further research can focus on synthesizing a wider range of functionalized 4,5-diphenyl-1H-imidazole monomers, including diols and dicarboxylic acids, to expand the scope of accessible polymers to polyesters and other classes. The exploration of these materials will undoubtedly open up new avenues for the development of next-generation high-performance polymers.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-diphenyl-1H-imidazole-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4,5-diphenyl-1H-imidazole-1,2-diamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a plausible direct synthetic route and alternative strategies.
Direct Synthesis via 1,4-diphenyl-1,2-diaza-1,3-butadiene
This approach is based on the general synthesis of 1,2-diaminoimidazoles. The proposed workflow is as follows:
Caption: Proposed direct synthetic workflow for this compound.
Question: I am having trouble synthesizing benzil monohydrazone (Step 1). The yield is low and I observe multiple spots on my TLC plate. What could be the issue?
Answer:
Low yields and multiple spots on TLC during the synthesis of benzil monohydrazone from benzil and hydrazine hydrate can arise from several factors. Here are some troubleshooting steps:
-
Purity of Starting Materials: Ensure that the benzil used is of high purity. Impurities can lead to side reactions.
-
Reaction Conditions: The reaction is typically carried out in refluxing ethanol. Ensure the reaction goes to completion by monitoring with TLC. Incomplete reactions will show the presence of starting material (benzil).
-
Stoichiometry: Use a slight excess of hydrazine hydrate to ensure complete conversion of benzil. However, a large excess can lead to the formation of the bishydrazone.
-
Work-up Procedure: The product, benzil monohydrazone, should precipitate from the reaction mixture upon cooling. If it remains in solution, try concentrating the solvent or adding cold water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to remove unreacted benzil and other impurities.
Question: The oxidation of benzil monohydrazone to 1,4-diphenyl-1,2-diaza-1,3-butadiene (Step 2) is not working. How can I improve this step?
Answer:
The oxidation of hydrazones to azo compounds can be challenging. Here are some suggestions:
-
Choice of Oxidizing Agent: Manganese dioxide (MnO₂) is a common and effective oxidizing agent for this transformation. Ensure the MnO₂ is activated and used in sufficient excess. Other oxidizing agents like lead tetraacetate or mercuric oxide can also be explored, but with appropriate safety precautions.
-
Reaction Conditions: The reaction is typically performed in an inert solvent like dichloromethane (DCM) or chloroform at room temperature. The reaction progress should be monitored carefully by TLC. Over-oxidation or side reactions can occur with prolonged reaction times or elevated temperatures.
-
Stability of the Product: 1,2-Diaza-1,3-butadienes can be unstable. It is often recommended to use the crude product immediately in the next step without extensive purification. If purification is necessary, it should be done quickly and at low temperatures.
Question: The final cyclization step (Step 3) to form this compound is giving a low yield or a complex mixture of products. What can I do?
Answer:
The reaction of 1,2-diaza-1,3-butadienes with cyanamide is a powerful method, but optimization might be necessary for your specific substrate.
-
Reaction Conditions: The original literature for similar compounds suggests solvent-free conditions with heating. The optimal temperature and reaction time should be determined empirically. Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC.
-
Purity of Reactants: Ensure the 1,4-diphenyl-1,2-diaza-1,3-butadiene is of reasonable purity, as impurities from the previous step can interfere with the cyclization. The cyanamide should also be pure and dry.
-
Side Reactions: The diaza-butadiene can undergo other reactions, such as dimerization or decomposition at high temperatures. If you observe a complex mixture, try lowering the reaction temperature and extending the reaction time.
-
Purification: The final product, being a diamine, might be basic and could be purified by column chromatography on silica gel, potentially with a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking.
Alternative Multi-Step Synthesis
If the direct route is problematic, an alternative is to first synthesize the 4,5-diphenyl-1H-imidazole core and then introduce the amino groups.
Caption: Alternative multi-step synthetic workflow for this compound.
Question: I am struggling with the N-amination of 4,5-diphenyl-1H-imidazole (Step 2 of the alternative route). What are the common challenges?
Answer:
N-amination of imidazoles can be challenging due to the electronic nature of the heterocycle.
-
Choice of Aminating Agent: Common electrophilic aminating agents include hydroxylamine-O-sulfonic acid (HOSA), O-(diphenylphosphinyl)hydroxylamine (DPPH), and various N-amino-pyridinium salts. The choice of reagent can significantly impact the yield and selectivity.
-
Regioselectivity: While the N-1 position is generally more nucleophilic in imidazoles, amination at other positions or side reactions can occur. Careful control of reaction conditions is crucial.
-
Reaction Conditions: The reaction is typically carried out in the presence of a base to deprotonate the imidazole, enhancing its nucleophilicity. The choice of base and solvent is critical and needs to be optimized.
-
Low Yields: N-amination reactions often suffer from low yields. This can be due to the instability of the aminating agent, side reactions, or difficulty in purifying the product.
Question: How can I introduce the second amino group at the C-2 position (Step 3 of the alternative route)? This seems to be the most difficult step.
Answer:
Introducing an amino group at the C-2 position of an existing imidazole ring is indeed a significant challenge. Here are a few potential strategies, each with its own difficulties:
-
Chichibabin Amination: While the classical Chichibabin reaction (using sodium amide) is typically used for pyridine-type systems, modified conditions might be explored for imidazoles. However, this is a harsh reaction and may not be compatible with the existing N-amino group.
-
Nucleophilic Aromatic Substitution (SNA_r): This would require a leaving group at the C-2 position. A possible route would be to first halogenate the N-amino-imidazole at the C-2 position (e.g., using N-bromosuccinimide), followed by displacement with an amino group source (e.g., ammonia or a protected amine). The challenge here is the regioselective halogenation and the subsequent substitution, which might require harsh conditions or a metal catalyst.
-
Directed Metalation: It might be possible to deprotonate the C-2 position using a strong base (e.g., n-butyllithium), followed by quenching with an electrophilic aminating agent. The N-amino group could potentially direct the metalation to the C-2 position. However, the stability of the N-amino group under these strongly basic conditions is a concern.
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route to this compound?
A1: Based on available literature for analogous compounds, the most direct and promising route appears to be the reaction of 1,4-diphenyl-1,2-diaza-1,3-butadiene with cyanamide. This method has been shown to be effective for the synthesis of other 1,2-diaminoimidazoles.
Q2: Are there any safety concerns I should be aware of during this synthesis?
A2: Yes. Hydrazine hydrate is toxic and corrosive. Oxidizing agents like mercuric oxide are highly toxic. Strong bases like n-butyllithium are pyrophoric. Always consult the Safety Data Sheet (SDS) for all reagents and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: How can I confirm the structure of my final product?
A3: A combination of analytical techniques should be used for structural confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This will provide information about the proton and carbon environments in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as N-H stretches for the amino groups.
-
Elemental Analysis: This will determine the elemental composition of the compound.
Q4: What are the expected yields for the synthesis of this compound?
Experimental Protocols
Protocol 1: Synthesis of Benzil Monohydrazone
-
Dissolve benzil (1 equivalent) in hot ethanol.
-
Slowly add a solution of hydrazine hydrate (1.1 equivalents) in ethanol to the refluxing benzil solution.
-
Continue to reflux for 1-2 hours, monitoring the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure benzil monohydrazone.
| Parameter | Value |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 1-2 hours |
| Typical Yield | 80-95% |
Protocol 2: Proposed Synthesis of this compound (Direct Route)
-
Step A: Synthesis of 1,4-diphenyl-1,2-diaza-1,3-butadiene:
-
To a solution of benzil monohydrazone (1 equivalent) in an inert solvent (e.g., DCM), add activated manganese dioxide (5-10 equivalents).
-
Stir the mixture vigorously at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with fresh solvent.
-
Carefully concentrate the filtrate under reduced pressure at low temperature. The resulting crude 1,4-diphenyl-1,2-diaza-1,3-butadiene should be used immediately in the next step.
-
-
Step B: Cyclization:
-
To the crude 1,4-diphenyl-1,2-diaza-1,3-butadiene (1 equivalent), add cyanamide (2-3 equivalents).
-
Heat the mixture under solvent-free conditions at 80-100 °C, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine) to afford this compound.
-
| Parameter | Step A | Step B |
| Solvent | Dichloromethane | Solvent-free |
| Temperature | Room Temperature | 80-100 °C |
| Key Reagent | Activated MnO₂ | Cyanamide |
| Estimated Yield | (Used in situ) | 40-70% (estimated) |
Technical Support Center: Synthesis of 1,2-Diaryl-4,5-diphenyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-diaryl-4,5-diphenyl-1H-imidazole and other tetrasubstituted imidazoles.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 1,2-diaryl-4,5-diphenyl-1H-imidazole, often prepared via the Radziszewski reaction or similar multi-component reactions, can stem from several factors.[1][2] Here's a breakdown of potential causes and solutions:
-
Suboptimal Catalyst: The choice of catalyst is crucial for this synthesis.[3][4][5] If you are not using a catalyst or using a less effective one, the reaction may not proceed efficiently.
-
Solution: Consider employing a catalyst known to promote this reaction. Several options have been reported with good to excellent yields, including:
-
Heterogeneous Catalysts: ZSM-11 zeolite and Amberlite IR120(H) are reusable and can lead to high yields.[4][6]
-
Green Catalysts: For environmentally friendly options, lemon peel powder (LPP) has been used effectively.[7]
-
Other Catalysts: Nanostructured molten salts and various Lewis acids can also be effective.[5]
-
-
-
Incorrect Stoichiometry: The molar ratio of the reactants (benzil, aldehyde, amine, and ammonium acetate) is critical. An excess or deficit of any component can lead to side reactions or incomplete conversion.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a significant role in the reaction outcome.
-
Solution:
-
Temperature: Many procedures call for refluxing the reaction mixture.[6][8] However, some catalytic systems work efficiently at room temperature.[5] If you are running the reaction at a lower temperature, consider increasing it.
-
Solvent: While solvent-free conditions can be effective, using a suitable solvent like ethanol or glacial acetic acid can improve solubility and reaction kinetics.[7][8][9] Ethanol is often considered a greener solvent choice.[7]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to the formation of degradation products.
-
-
-
Inefficient Purification: The desired product might be lost during the work-up and purification steps.
Question: I am observing significant side product formation. What are these impurities and how can I minimize them?
Answer:
The formation of side products is a common issue in multi-component reactions. In the synthesis of tetrasubstituted imidazoles, potential side products can include incompletely cyclized intermediates or products from competing reaction pathways. The formation of 2-aroyl-4(5)-arylimidazoles has been reported as a possible side product depending on the reaction conditions.[12]
-
Minimization Strategies:
-
Control of Reaction Conditions: Carefully controlling the reaction temperature and time can help minimize the formation of side products. Overheating or prolonged reaction times can sometimes lead to degradation or side reactions.
-
Order of Reagent Addition: While this is a one-pot synthesis, the order of adding reagents might influence the reaction pathway in some cases.
-
Choice of Catalyst: A highly selective catalyst can favor the formation of the desired product over side products. Experimenting with different catalysts might be beneficial.
-
Purification: If side products are formed, careful purification is necessary. Column chromatography can be employed if recrystallization is insufficient to separate the desired product from the impurities.
-
Question: How do I choose the right catalyst for my synthesis?
Answer:
The choice of catalyst depends on several factors, including the desired reaction conditions (e.g., temperature, solvent), environmental considerations, and cost.
-
For High Yields and Reusability: Heterogeneous catalysts like ZSM-11 zeolite or Amberlite IR120(H) are excellent choices. They are solid-supported, making them easy to separate from the reaction mixture and reuse, which is both economical and environmentally friendly.[4][6][11]
-
For Green Chemistry Approaches: Natural and biodegradable catalysts like lemon peel powder (LPP) offer a sustainable alternative.[7]
-
For Mild Reaction Conditions: Certain nanostructured molten salts can catalyze the reaction efficiently at room temperature under solvent-free conditions.[5]
It is recommended to review the literature for catalysts that have been successfully used for substrates similar to yours.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 1,2-diaryl-4,5-diphenyl-1H-imidazole?
A1: The synthesis of these tetrasubstituted imidazoles is typically a variation of the Debus-Radziszewski imidazole synthesis.[1] The proposed mechanism generally involves two main stages:
-
Condensation of the 1,2-dicarbonyl compound (benzil) with ammonia (from ammonium acetate) to form a diimine intermediate.
-
Condensation of the diimine with the aldehyde and the primary amine to form the final imidazole ring.[13][14]
Q2: Can I use microwave irradiation to improve the reaction?
A2: Yes, microwave-assisted synthesis has been reported for the preparation of substituted imidazoles and can significantly reduce reaction times and potentially improve yields.[12]
Q3: What is the best way to purify the final product?
A3: The most commonly reported method for purification is recrystallization from ethanol.[7][11] After the reaction, the mixture is typically poured into cold water to precipitate the crude product, which is then filtered and recrystallized.[10] For difficult-to-separate impurities, column chromatography may be necessary.
Q4: Are there any safety precautions I should be aware of?
A4: Standard laboratory safety practices should always be followed. The reagents used, such as aldehydes and organic solvents, can be hazardous. Glacial acetic acid is corrosive. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of 1,2,4,5-tetrasubstituted imidazoles from various literature sources.
Table 1: Effect of Different Catalysts on Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZSM-11 Zeolite | Solvent-free | 110 | 0.5 | 95 | [4] |
| Amberlite IR120(H) | Ethanol | Reflux | 6 | 83 | [6] |
| {[2,6-DMPyH]C(NO2)3} | Solvent-free | Room Temp | - | 90-96 | [5] |
| Lemon Peel Powder | Ethanol | 70 | 0.75 | 91 | [7] |
| No Catalyst | Ethanol | Reflux | 6 | Low | [6] |
Table 2: Effect of Solvent on Yield (using Lemon Peel Powder catalyst)
| Solvent | Time (min) | Yield (%) | Reference |
| Water | 60 | 45 | [7] |
| Solvent-free | 180 | 35 | [7] |
| Acetone | 120 | 65 | [7] |
| Ethanol | 30 | 91 | [7] |
Experimental Protocols
General Protocol for the Synthesis of 1,2-Diaryl-4,5-diphenyl-1H-imidazole
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
Reactant Mixture: In a round-bottom flask, combine benzil (1 mmol), the desired aromatic aldehyde (1 mmol), the selected primary amine (1 mmol), and ammonium acetate (3-4 mmol).
-
Catalyst and Solvent: Add the chosen catalyst (e.g., 0.05 g of ZSM-11 zeolite or 0.15 g of Amberlite IR120(H)). If a solvent is used, add the appropriate volume (e.g., 5-10 mL of ethanol).
-
Reaction: Stir the mixture at the optimized temperature (e.g., room temperature, 70°C, or reflux) for the required time. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice or cold water (approximately 50-100 mL) and stir for 10-15 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, typically hot ethanol, to obtain the pure 1,2-diaryl-4,5-diphenyl-1H-imidazole.
-
Characterization: Characterize the final product using appropriate analytical techniques such as melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Caption: General workflow for the synthesis of 1,2-diaryl-4,5-diphenyl-1H-imidazole.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Imidazole synthesis [organic-chemistry.org]
- 13. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 14. scribd.com [scribd.com]
Technical Support Center: Optimizing Imidazole Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazole derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazole derivatives?
A1: The most prevalent methods for synthesizing the imidazole core include:
-
Debus-Radziszewski Reaction: This is a classic multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1][2] It is widely used commercially for the production of various imidazoles.[2]
-
Van Leusen Imidazole Synthesis: This method allows for the preparation of imidazoles from aldimines through a reaction with tosylmethyl isocyanide (TosMIC).[3] A three-component variation where the aldimine is generated in situ is also common.[3]
-
Metal-Catalyzed Reactions: Various transition metals, particularly copper, are used to catalyze the formation of the imidazole ring through different pathways, such as cycloadditions and C-H functionalization. These methods often offer milder reaction conditions.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for various imidazole synthesis methods, including the Debus-Radziszewski reaction.[1][4][5]
Q2: I am getting a low yield in my Debus-Radziszewski synthesis. What are the likely causes and how can I improve it?
A2: Low yields in the Debus-Radziszewski synthesis can stem from several factors.[6] Here are some common causes and potential solutions:
-
Reaction Conditions: Inadequate temperature or prolonged reaction times can lead to side product formation. Consider optimizing the temperature and monitoring the reaction progress using Thin Layer Chromatography (TLC).[7] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times significantly.[5][8]
-
Catalyst: The choice and concentration of the catalyst are crucial. While the reaction can proceed without a catalyst, acidic catalysts like glacial acetic acid or solid acid catalysts such as silicotungstic acid can enhance the reaction rate and yield.[5][6]
-
Solvent: The solvent plays a significant role in the reaction's efficiency. Protic solvents like ethanol or methanol can be used, but solvent-free conditions or the use of green solvents like glycerol have also been reported to give good to excellent yields.[9][10][11]
-
Purity of Reagents: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
Q3: I am observing the formation of oxazoles as a side product in my van Leusen synthesis. How can I prevent this?
A3: The formation of oxazoles is a known side reaction in the van Leusen synthesis, particularly when aldehydes are used in the absence of an amine to form the initial imine.[3][12] To favor the formation of imidazoles, ensure the following:
-
In Situ Imine Formation: The most effective way to prevent oxazole formation is to ensure the aldimine is formed in situ by reacting the aldehyde with a primary amine before the addition of TosMIC.[3]
-
Stepwise Reaction: The van Leusen three-component reaction is not a true multicomponent reaction; the components react stepwise.[3] Allow sufficient time for the condensation of the amine and aldehyde to form the aldimine before introducing TosMIC.
Q4: What are the common challenges in purifying imidazole derivatives and how can they be overcome?
A4: Purification of imidazole derivatives can be challenging due to their polarity and potential solubility in both organic and aqueous phases. Common purification methods include:
-
Recrystallization: This is a common and effective method for purifying solid imidazole derivatives. Solvents like ethanol, methanol, or aqueous ethanol are often used.[13][14]
-
Column Chromatography: Silica gel column chromatography is widely used for the purification of imidazole derivatives. A variety of solvent systems can be employed depending on the polarity of the compound.[4][15]
-
Acid-Base Extraction: Due to the basic nature of the imidazole ring, acid-base extraction can be a useful technique to separate the product from non-basic impurities. The imidazole derivative can be protonated with an acid to make it water-soluble, washed with an organic solvent to remove impurities, and then the aqueous layer is basified to precipitate the purified product.
-
Washing: For crude products that precipitate out of the reaction mixture, washing with water and/or a suitable organic solvent can remove unreacted starting materials and soluble impurities.[13]
Troubleshooting Guides
Problem 1: Low Yield in Copper-Catalyzed Imidazole Synthesis
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst or Catalyst Loading | Screen different copper catalysts (e.g., CuI, Cu(OAc)₂, Cu(phen)Cl₂) to find the most effective one for your specific substrates.[16][17] Optimize the catalyst loading; typically, 5-20 mol% is used.[16] Higher catalyst loading does not always lead to higher yields and can sometimes lead to deactivation. |
| Inappropriate Solvent | The choice of solvent can significantly impact the yield. Screen a variety of solvents, including polar aprotic solvents (e.g., DMSO, DMF), alcohols (e.g., ethanol, butanol), and nonpolar solvents (e.g., toluene).[16] In some cases, greener solvents like water or solvent-free conditions can be effective.[16] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition or side product formation.[16] |
| Ligand Effects | In some copper-catalyzed reactions, the presence of a ligand can improve the yield and selectivity. However, ligand-free conditions have also been reported to be effective.[18] |
Problem 2: Formation of Undesired Side Products
| Potential Cause | Troubleshooting Step |
| Cross-Coupling Reactions | In metal-catalyzed reactions, undesired homo-coupling or cross-coupling of starting materials can occur. Adjusting the stoichiometry of the reactants or the reaction conditions (temperature, catalyst) may minimize these side reactions. |
| Oxidation of Starting Materials or Product | If the reaction is sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | Monitor the reaction progress by TLC. If the reaction is stalling, consider adding more catalyst or increasing the temperature. |
| Formation of Isomers | In syntheses that can lead to different regioisomers, the choice of catalyst, solvent, and temperature can influence the selectivity. Careful optimization of these parameters is necessary to favor the desired isomer. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on optimizing imidazole synthesis.
Table 1: Optimization of Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles [16]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | CuCl (20) | DMSO | 140 | 90 | 70 |
| 2 | CuBr (20) | DMSO | 140 | 90 | 72 |
| 3 | CuI (20) | DMSO | 140 | 90 | 75 |
| 4 | CuI (20) | DMF | 140 | - | 65 |
| 5 | CuI (20) | Butanol | Reflux | 20 | 85 |
| 6 | CuI (20) | Ethanol | Reflux | 70 | 76 |
| 7 | CuI (20) | Methanol | 65 | 90 | 74 |
| 8 | CuI (20) | Water | Reflux | 90 | 10 |
| 9 | CuI (15) | Butanol | Reflux | 20 | 85 |
| 10 | CuI (10) | Butanol | Reflux | 25 | 82 |
| 11 | CuI (5) | Butanol | Reflux | 30 | 78 |
Table 2: Optimization of Microwave-Assisted Debus-Radziszewski Synthesis [8]
| Entry | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | 180 | 7 | 65 |
| 2 | 360 | 7 | 72 |
| 3 | 540 | 7 | 80 |
| 4 | 720 | 7 | 92 |
| 5 | 720 | 3 | 75 |
| 6 | 720 | 5 | 88 |
| 7 | 720 | 9 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles[4][5]
-
In a microwave reaction vessel, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and ammonium acetate (5 mmol).
-
Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 720 W) for a predetermined time (e.g., 5-7 minutes).
-
Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Van Leusen Three-Component Imidazole Synthesis[3][15]
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and a primary amine (1.1 equiv) in a suitable solvent (e.g., ethanol or methanol).
-
Stir the mixture at room temperature for approximately 30 minutes to allow for the in situ formation of the aldimine.
-
Add tosylmethyl isocyanide (TosMIC) (1.0 equiv) and a base (e.g., K₂CO₃) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low yields in imidazole synthesis.
Caption: Experimental workflow for the Debus-Radziszewski imidazole synthesis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach : Oriental Journal of Chemistry [orientjchem.org]
- 9. nano-ntp.com [nano-ntp.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 13. weirdscience.eu [weirdscience.eu]
- 14. books.rsc.org [books.rsc.org]
- 15. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 16. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 17. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4,5-diphenyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,5-diphenyl-1H-imidazole products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 4,5-diphenyl-1H-imidazole?
A1: The two most effective and widely used purification techniques for 4,5-diphenyl-1H-imidazole are recrystallization and flash column chromatography. Recrystallization is often sufficient to obtain a highly pure product, especially if the main impurities are unreacted starting materials.[1][2] Flash column chromatography is employed when recrystallization alone is insufficient to remove closely related impurities.
Q2: What are the likely impurities in my crude 4,5-diphenyl-1H-imidazole product?
A2: If synthesized via the common Debus-Radziszewski reaction, typical impurities include unreacted starting materials such as benzil, the corresponding aldehyde (e.g., benzaldehyde), and ammonium acetate. Side-products from the condensation reaction may also be present.
Q3: Which solvents are suitable for the purification of 4,5-diphenyl-1H-imidazole?
A3: 4,5-diphenyl-1H-imidazole is soluble in ethanol, benzene, ether, and chloroform, and is insoluble in water.[3] Ethanol is a commonly used and effective solvent for recrystallization.[2] For column chromatography, a solvent system of hexanes and ethyl acetate is a good starting point.[1][4]
Q4: How can I assess the purity of my final product?
A4: The purity of the final product can be assessed by several methods. The most common is determining the melting point; a sharp melting point range close to the literature value (around 230-233 °C) indicates high purity.[3] Thin-Layer Chromatography (TLC) can be used to check for the presence of impurities. Additionally, spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR can confirm the structure and purity of the compound.
Purification Workflow
Caption: General purification workflow for crude 4,5-diphenyl-1H-imidazole.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in hot solvent | 1. Insufficient solvent. 2. Insoluble impurities present. 3. Incorrect solvent choice. | 1. Add more solvent in small portions until the product dissolves. 2. If a small amount of solid remains, perform a hot filtration to remove it. 3. Consult solubility data and select a more appropriate solvent. |
| No crystals form upon cooling | 1. Too much solvent was used.[5][6] 2. The solution is supersaturated.[5] 3. The cooling process is too slow. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[6] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 3. Cool the solution in an ice bath to promote crystallization. |
| Product "oils out" instead of crystallizing | 1. The melting point of the compound is lower than the boiling point of the solvent.[6] 2. The presence of significant impurities is depressing the melting point. | 1. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. 2. Consider pre-purification by another method (e.g., column chromatography) to remove major impurities. |
| Low recovery of pure product | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[5] 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent that is not ice-cold.[5] | 1. Use the minimum amount of hot solvent necessary for dissolution.[5] 2. Preheat the funnel and filter paper before hot filtration. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC | 1. Inappropriate solvent system (eluent). | 1. Adjust the polarity of the eluent. For 4,5-diphenyl-1H-imidazole on silica gel, start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate. |
| Product does not elute from the column | 1. The eluent is not polar enough. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| Product elutes too quickly with impurities | 1. The eluent is too polar. | 1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| Streaking or tailing of bands on the column | 1. The sample was overloaded on the column. 2. The compound has low solubility in the eluent, causing it to precipitate on the column. | 1. Use a larger column or apply less sample. 2. Choose a different solvent system in which the compound is more soluble, or add a small amount of a more polar solvent to the eluent. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude 4,5-diphenyl-1H-imidazole in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is adapted from the purification of the structurally similar lophine (2,4,5-triphenyl-1H-imidazole).[1]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. The optimal solvent system should be determined by prior TLC analysis.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Monitor the elution of compounds using TLC.
-
Gradually increase the polarity of the eluent to elute the 4,5-diphenyl-1H-imidazole.
-
-
Fraction Analysis and Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 4,5-diphenyl-1H-imidazole.
-
References
troubleshooting common problems in imidazole synthesis reactions
Welcome to the technical support center for imidazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the yield of my Debus-Radziszewski imidazole synthesis consistently low?
Low yields in the Debus-Radziszewski synthesis, a multi-component reaction involving a 1,2-dicarbonyl, an aldehyde, and ammonia, are a common issue.[1][2][3][4][5] Several factors can contribute to this problem:
-
Side Reactions: The formation of byproducts, such as oxazoles, can reduce the yield of the desired imidazole.[5][6] The reaction conditions can be optimized to minimize these side reactions.
-
Harsh Reaction Conditions: Traditional methods often require high temperatures and long reaction times, which can lead to degradation of reactants and products.[1][2]
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Poor Solubility of Starting Materials: The solubility of the reactants in the chosen solvent can significantly impact the reaction rate and overall yield.[7]
-
Sub-optimal Stoichiometry: The molar ratio of the reactants (dicarbonyl, aldehyde, and ammonia source) is crucial for maximizing the yield.[8]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability. For example, in the synthesis of 4(5)-(3-pyridyl)imidazole, the optimal temperature was found to be 160°C.[8]
-
Adjust Reactant Stoichiometry: Experiment with different molar ratios of the reactants. Using an excess of the ammonia source, such as ammonium acetate, is a common strategy.[9]
-
Employ a Catalyst: The use of a catalyst can significantly improve yields. Ammonium chloride has been shown to be an effective catalyst in some cases.[10] Other catalysts reported to improve yields include zirconium (IV) acetylacetonate (Zr(acac)4) and various organocatalysts.[2][11]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting efficient heating.[4][12] Optimized microwave conditions have been shown to yield more than 70% of the product in some cases.[12]
-
Solvent Selection: If solubility is an issue, consider using a different solvent system. Glycerol has been reported as an effective "green" solvent that can improve yields.[7]
Q2: I am observing significant side product formation in my imidazole synthesis. How can I improve the selectivity?
Side product formation is a frequent challenge, particularly the formation of oxazoles.[6]
Troubleshooting Steps:
-
Excess Ammonia/Amine: Using a large excess of the amine or ammonia source can help to favor the formation of the imidazole over the oxazole.[6]
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway. Lewis acids or specific organocatalysts may enhance the desired cyclization.
-
Temperature Control: Carefully controlling the reaction temperature can help to minimize side reactions that may have a higher activation energy.
Q3: How can I effectively purify my synthesized imidazole, especially when I've used excess imidazole as a reagent or catalyst?
Purification can be challenging due to the polar nature of imidazoles and the difficulty of removing unreacted starting materials or imidazole-based catalysts.
Troubleshooting Steps:
-
Aqueous Wash: If your product is not water-soluble, you can perform an acidic wash (e.g., with dilute HCl) to protonate the basic imidazole and extract it into the aqueous phase. Subsequent neutralization of the aqueous layer and extraction with an organic solvent can recover the imidazole if needed.
-
Column Chromatography: While sometimes difficult due to the polarity of imidazoles, column chromatography on silica gel can be effective.[13] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often necessary.
-
Crystallization: If the synthesized imidazole is a solid, crystallization from an appropriate solvent system can be a highly effective purification method.
-
Vacuum Distillation: For volatile imidazoles, vacuum distillation can be used to separate them from non-volatile impurities.[14]
Data Presentation: Impact of Reaction Conditions on Imidazole Synthesis Yield
The following tables summarize quantitative data from various studies, illustrating the impact of optimizing reaction conditions on the yield of imidazole synthesis.
Table 1: Optimization of Phenyl Imidazole Propionate Derivative Synthesis [10]
| Parameter | Condition A | Condition B (Optimized) |
| Catalyst | None | Ammonium Chloride |
| Yield | 35% | 87% |
Table 2: Optimization of 4(5)-(3-Pyridyl)imidazole Synthesis via Bredereck Reaction [8]
| Temperature (°C) | Equivalents of Formamide | In situ Yield |
| 132 | 5.2 | ~50% |
| 160 | 5.2 | >50% |
| 160 | 9 | 74% |
| 188 | 9 | ~65% |
Table 3: Comparison of Conventional vs. Ultrasound-Assisted Debus-Radziszewski Reaction [2]
| Method | Reaction Time | Yield |
| Conventional Reflux | 120-190 min | 38-86% |
| Ultrasound-Assisted | 35-60 min | 73-98% |
Experimental Protocols
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
This protocol is a representative example of the classic Debus-Radziszewski synthesis.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Add ammonium acetate (at least 2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,5-triphenyl-1H-imidazole.
Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles [4]
This protocol provides a general method for a more rapid and often higher-yielding synthesis.
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ammonium acetate (5 mmol)
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound, the aromatic aldehyde, and an excess of ammonium acetate.
-
The reaction can often be performed under solvent-free conditions.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 720 watts) for a short duration (e.g., 5-7 minutes).[12] The optimal time and power should be determined experimentally.
-
After irradiation, allow the vessel to cool to room temperature.
-
Add cold water to the reaction mixture and stir.
-
Collect the solid product by filtration.
-
Wash the product with water and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Troubleshooting workflow for common imidazole synthesis problems.
Caption: Key components of the Debus-Radziszewski imidazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach : Oriental Journal of Chemistry [orientjchem.org]
- 13. reddit.com [reddit.com]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles
Welcome to the technical support center for the synthesis of 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles, also known as lophine derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles, which is typically a Debus-Radziszewski reaction, can stem from several factors. Here’s a troubleshooting guide to help you enhance your product yield:
-
Suboptimal Reaction Conditions: The traditional Debus-Radziszewski reaction is known for potentially low yields and the occurrence of side reactions.[1] The use of catalysts and optimized reaction conditions can significantly improve the outcome.
-
Incorrect Stoichiometry: The molar ratio of the reactants—benzil, the substituted benzaldehyde, and ammonium acetate—is crucial for driving the reaction to completion.
-
Solution: Ensure you are using an adequate excess of ammonium acetate, which serves as the ammonia source. Some protocols suggest a molar ratio of benzil to ammonium acetate of 1:4 or even higher to achieve good yields.[3]
-
-
Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low may lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can promote the formation of side products.
Q2: I've observed an unexpected byproduct in my reaction mixture. What could it be and how can I avoid its formation?
A2: The formation of byproducts is a known challenge in this synthesis, particularly under non-ideal conditions. Two of the most commonly cited side reactions are the reverse Aldol Condensation and the formation of oxazole derivatives.[2]
-
Reverse Aldol Condensation: This side reaction can lead to the decomposition of intermediates, thereby reducing the yield of the desired imidazole.
-
Avoidance Strategy: Employing milder reaction conditions and ensuring the gradual addition of reactants can sometimes mitigate this side reaction. The use of specific catalysts can also help in favoring the desired reaction pathway.
-
-
Oxazole Formation: An alternative cyclization pathway can lead to the formation of oxazole byproducts.[2]
-
Avoidance Strategy: The choice of solvent and catalyst can influence the selectivity of the cyclization. Using an excess of the ammonia source (ammonium acetate) generally favors the formation of the imidazole ring over the oxazole ring.
-
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: Purification of the crude product is essential to obtain a high-purity sample. The most common methods involve recrystallization and washing.
-
Recrystallization: This is the most frequently reported method for purifying 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles.
-
Washing: Washing the crude product can help remove unreacted starting materials and some impurities.
-
Procedure: After the reaction is complete, the mixture is often poured into cold water to precipitate the crude product.[4][9] This precipitate can then be filtered and washed with water.[7] Some procedures also recommend neutralizing the filtrate with an ammonium hydroxide solution to precipitate any remaining product.[6]
-
Q4: I am unsure about the general experimental setup. Can you provide a standard protocol?
A4: While various modifications and catalytic systems exist, a general procedure for the synthesis of 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles is as follows. Note that the specific quantities and reaction times may need to be optimized for different substituted aldehydes.
Experimental Protocols
General Synthesis of 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles [5][6][9]
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of benzil and the desired 4-substituted benzaldehyde.
-
Ammonia Source and Solvent: Add an excess of ammonium acetate (typically 4-5 molar equivalents relative to benzil) and glacial acetic acid as the solvent.[6][9]
-
Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction time can vary from 3 to 5 hours.[5][6]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with water.
-
The filtrate can be neutralized with a 5% ammonium hydroxide solution to recover any additional product.[4][6]
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazole.[7][8]
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 2,4,5-Triphenyl-1H-imidazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Glacial Acetic Acid | Reflux | 5 | 65 | [6] |
| H₂SO₄·SiO₂ | None | 110 | 1 | Not Specified | [7] |
| LPP | Ethanol | 70 | 0.5 | 91 | [8] |
| None (Microwave) | None | Not Specified | 0.08 | 90.9 | [9] |
LPP: Lemon Peel Powder
Visualizations
To aid in understanding the reaction and potential issues, the following diagrams illustrate the synthetic pathway and a troubleshooting workflow.
Caption: Synthetic pathway for 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. ijfmr.com [ijfmr.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. sctunisie.org [sctunisie.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. wjbphs.com [wjbphs.com]
Technical Support Center: Enhancing the Stability of 4,5-Diphenyl-1H-Imidazole Compounds for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability challenges with 4,5-diphenyl-1H-imidazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My 4,5-diphenyl-1H-imidazole compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What is causing this?
A1: This is a common issue for hydrophobic compounds like many 4,5-diphenyl-1H-imidazole derivatives. The primary cause is the poor aqueous solubility of the compound.[1][2] Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve these compounds at high concentrations. However, when the DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous, and the compound's solubility can dramatically decrease, leading to precipitation.[2]
Q2: How can I improve the solubility of my 4,5-diphenyl-1H-imidazole compound in my biological assay?
A2: Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: While DMSO is the most common, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be tested as part of the final assay buffer, although care must be taken to ensure the solvent itself does not affect the biological system.
-
pH Adjustment: The imidazole ring has a pKa that can influence its ionization state and, consequently, its solubility.[3][4] Depending on the specific pKa of your derivative, adjusting the pH of your assay buffer may improve solubility.
-
Formulation with Excipients: Using excipients like cyclodextrins (e.g., HP-β-CD) or surfactants can encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[5][6]
-
Lipid-Based Formulations: For certain applications, lipid-based delivery systems can be effective at solubilizing highly lipophilic compounds.[7][8]
Q3: Can the stability of my 4,5-diphenyl-1H-imidazole compound be affected by the pH of the assay buffer?
A3: Yes, the stability of imidazole-containing compounds can be pH-dependent. The imidazole moiety can be susceptible to protonation or deprotonation depending on the pH, which can affect not only solubility but also chemical stability.[3][4][9] It is advisable to assess the stability of your compound at the intended pH of your biological assay.
Q4: How do I prepare a stock solution of a 4,5-diphenyl-1H-imidazole compound?
A4: Stock solutions are typically prepared in 100% DMSO at a high concentration (e.g., 10-50 mM). It is crucial to ensure the compound is fully dissolved. Sonication can aid in dissolution. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation Observed in Assay Wells
Symptoms:
-
Visible particulate matter or cloudiness in the wells of your assay plate.
-
Inconsistent or non-reproducible assay results.
-
Lower than expected potency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Optimize DMSO Concentration: While reducing the final DMSO concentration in your assay is generally good for minimizing solvent effects on cells or enzymes, for poorly soluble compounds, a slightly higher (but still tolerated) DMSO concentration might be necessary to maintain solubility.
-
Test Solubilizing Excipients:
-
Evaluate pH-Dependent Solubility: The solubility of your compound may be significantly influenced by the pH of the buffer.[11] If your assay allows, test a range of pH values to find the optimal condition for solubility.
-
Alternative Formulations: For highly problematic compounds, consider more advanced formulation strategies like lipid-based delivery systems.[7][8]
Issue 2: Inconsistent Potency or Irreproducible IC50 Values
Symptoms:
-
Wide variation in IC50 values between experiments.
-
Poor correlation between replicate data points.
-
Shallow or biphasic dose-response curves.
Potential Causes and Solutions:
-
Compound Instability: The compound may be degrading in the assay buffer over the course of the experiment.
-
Time-Dependent Precipitation: The compound may be precipitating out of solution over time, leading to a decrease in the effective concentration.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the actual concentration in solution.
Experimental Workflow to Assess Compound Stability:
Caption: Workflow for assessing compound stability in assay buffer.
Quantitative Data Summary
The following tables provide illustrative data on the solubility of a hypothetical 4,5-diphenyl-1H-imidazole derivative (Compound X) under various conditions. This data is intended to serve as a guide for experimental design.
Table 1: Solubility of Compound X in Different Buffers
| Buffer (pH 7.4) | Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 5 |
| Tris-HCl (50 mM) | 8 |
| HEPES (50 mM) | 7 |
Table 2: Effect of HP-β-Cyclodextrin on the Solubility of Compound X in PBS (pH 7.4)
| HP-β-Cyclodextrin Conc. (%) | Solubility (µM) | Fold Increase |
| 0 | 5 | 1.0 |
| 0.1 | 25 | 5.0 |
| 0.5 | 110 | 22.0 |
| 1.0 | 250 | 50.0 |
Table 3: pH-Dependent Solubility of Compound X
| pH | Solubility in Universal Buffer (µM) |
| 5.0 | 50 |
| 6.0 | 20 |
| 7.0 | 8 |
| 7.4 | 6 |
| 8.0 | 5 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of the 4,5-diphenyl-1H-imidazole compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Quantification: Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Assessment of Compound Stability in Assay Buffer
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO.
-
Working Solution Preparation: Dilute the DMSO stock solution into the pre-warmed assay buffer to the final desired concentration.
-
Incubation: Incubate the working solution at the temperature of the biological assay (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the working solution.
-
Quenching: Immediately quench any potential degradation by adding the aliquot to a cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins and stop enzymatic activity.
-
Analysis: Analyze the concentration of the parent compound in each time-point sample by LC-MS.
-
Data Analysis: Plot the percentage of the compound remaining versus time to determine the degradation kinetics and half-life.
Signaling Pathway Considerations
While 4,5-diphenyl-1H-imidazole derivatives are investigated for a wide range of biological targets, many are explored as kinase inhibitors. The stability and solubility of these compounds are critical for accurately determining their effects on signaling pathways.
Caption: A generic kinase signaling pathway potentially targeted by 4,5-diphenyl-1H-imidazole compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and studies of electrochemical properties of lophine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(benzyloxy)-4,5-diphenyl-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(benzyloxy)-4,5-diphenyl-1H-imidazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-(benzyloxy)-4,5-diphenyl-1H-imidazole, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature may be too low. 2. Impure starting materials: Benzoin, urea, or benzyl bromide may contain impurities that inhibit the reaction. 3. Catalyst inefficiency: The CuCl₂ catalyst may be old or inactive. 4. pH of the reaction mixture: The final neutralization step with sodium hydrogen carbonate may not have been sufficient. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature gradually. 2. Starting Material Purity: Ensure the purity of all starting materials. Recrystallize or purify them if necessary. 3. Fresh Catalyst: Use a fresh batch of CuCl₂. 4. pH Adjustment: Carefully monitor the pH after the addition of sodium hydrogen carbonate solution to ensure it is neutral or slightly basic. |
| Formation of Side Products | 1. Over-alkylation: Reaction of benzyl bromide at the N-1 position of the imidazole ring. 2. Oxidation of Benzoin: Benzoin can be oxidized to benzil, leading to different imidazole derivatives. 3. Polymerization: Under harsh conditions, starting materials or intermediates may polymerize. | 1. Control Stoichiometry: Use the specified 1.2 equivalents of benzyl bromide to minimize over-alkylation.[1] 2. Inert Atmosphere: While not explicitly mentioned in the primary protocol, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. 3. Temperature Control: Avoid excessive heating, as this can promote side reactions and polymerization. |
| Difficulty in Product Purification | 1. Co-eluting impurities: Side products may have similar polarity to the desired product, making chromatographic separation difficult. 2. Oily product: The product may not solidify, making isolation by filtration challenging. | 1. Chromatography Optimization: Experiment with different solvent systems for silica gel chromatography to improve separation. A gradient elution might be necessary. 2. Recrystallization: If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, consider purification via column chromatography followed by removal of the solvent under high vacuum. |
| Inconsistent Results | 1. Variability in reaction conditions: Minor changes in temperature, reaction time, or reagent addition can affect the outcome. 2. Scale-up issues: Reactions performed on a larger scale may behave differently. | 1. Standardize Protocol: Maintain consistent reaction parameters for each run. 2. Gradual Scale-up: When scaling up, increase the reaction volume incrementally and monitor the reaction closely. Adjust heating and stirring rates as needed. |
Frequently Asked Questions (FAQs)
Q1: What is the role of CuCl₂ in the one-pot synthesis?
A1: In the described one-pot synthesis, CuCl₂ acts as a catalyst.[1][2] While the exact mechanism is not detailed in the provided literature, copper catalysts are known to facilitate various organic transformations, including the formation of C-N bonds, which is crucial for imidazole ring formation.
Q2: Can I use other benzyl halides instead of benzyl bromide?
A2: The protocol specifies the use of benzyl bromide derivatives.[1] While other benzyl halides like benzyl chloride might work, their reactivity could be different, potentially requiring adjustments to the reaction conditions (e.g., longer reaction time or higher temperature). It is recommended to start with benzyl bromide as per the established method.
Q3: Why is the reaction performed in water?
A3: The use of water as a solvent is a key feature of this "green chemistry" approach.[1][2] Water is a non-toxic, environmentally friendly, and inexpensive solvent. The mild reaction conditions and the use of water make this a sustainable synthetic method.
Q4: How can I confirm the identity and purity of the synthesized 2-(benzyloxy)-4,5-diphenyl-1H-imidazole?
A4: The structure and purity of the final product can be confirmed using various spectroscopic techniques. The provided literature confirms the structure using FT-IR and NMR (¹H and ¹³C) spectroscopy.[1] Melting point analysis can also be used to assess purity.
Q5: What is the expected yield for this synthesis?
A5: The reported yield for the one-pot synthesis of 2-(benzyloxy)-4,5-diphenyl-1H-imidazole after purification by silica gel chromatography is 85%.[1]
Experimental Protocols
Method 1: One-Pot Three-Component Synthesis
This method describes a one-pot synthesis from benzoin, urea, and benzyl bromide in water, catalyzed by CuCl₂.[1][2]
Materials:
-
Benzoin
-
Urea
-
Benzyl bromide derivative (1.2 eq)
-
Copper(II) chloride (CuCl₂)
-
Water
-
5% Sodium hydrogen carbonate solution
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask, combine benzoin, urea, the appropriate benzyl bromide derivative (1.2 equivalents), and CuCl₂ (20mg per 50mg of 4,5-diphenyl-1H-imidazol-2-ol precursor, if synthesized in a two-step manner, or a catalytic amount for the one-pot reaction).
-
Add 10 mL of water to the mixture.
-
Heat the mixture to reflux and maintain for 30 minutes.
-
After 30 minutes, cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding a 5% sodium hydrogen carbonate solution.
-
The crude product can then be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain 2-(benzyloxy)-4,5-diphenyl-1H-imidazole.
Method 2: Synthesis from Benzil and a Substituted Aldehyde
This method involves the reaction of benzil, 4-(benzyloxy)benzaldehyde, and ammonium acetate in glacial acetic acid.[3][4]
Materials:
-
Benzil (1 mmol, 0.210 g)
-
4-(Benzyloxy)benzaldehyde (1 mmol, 0.212 g)
-
Ammonium acetate (1 mmol, 0.77 g)
-
Zinc oxide (ZnO) nanoparticles (0.1 mmol, 0.008 g) - Note: This is for a related synthesis and may be adapted.
-
Glacial acetic acid (25 mL)
-
Acetone for recrystallization
Procedure:
-
In a round-bottom flask, combine benzil, 4-(benzyloxy)benzaldehyde, ammonium acetate, and ZnO nanoparticles (if used as a catalyst) in glacial acetic acid.
-
Heat the mixture at 60°C with stirring for 3 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water with constant stirring.
-
Filter the separated solid by suction to obtain the crude product.
-
Recrystallize the crude product from acetone to yield the pure 2-(4-(benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole.
Quantitative Data Summary
| Method | Starting Materials | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| One-Pot Three-Component | Benzoin, Urea, Benzyl Bromide | CuCl₂ | Water | Reflux | 30 min | 85% | [1] |
| From Benzil and Aldehyde | Benzil, 4-(Benzyloxy)benzaldehyde, Ammonium Acetate | ZnO nanoparticles (optional) | Glacial Acetic Acid | 60°C | 3 h | 85% | [3][4] |
Visualizations
Caption: Experimental workflow for the one-pot synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Strategies to Reduce Byproducts in Multi-Component Reactions of Imidazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation in multi-component reactions (MCRs) involving imidazoles.
Troubleshooting Guides
This section addresses common issues encountered during the multi-component synthesis of imidazoles and related fused systems.
Issue 1: Low Yield of the Desired Imidazole Product
Possible Causes and Solutions:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. In the Groebke-Blackburn-Bienaymé (GBB) reaction, for example, Lewis acids like Scandium triflate (Sc(OTf)₃) or Brønsted acids are often required to activate the in-situ formed Schiff base for the subsequent attack by the isocyanide.[1] If you are experiencing low yields, consider screening different catalysts and optimizing the catalyst loading.
-
Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome.
-
Temperature: Some MCRs are sensitive to temperature. For instance, lower temperatures (e.g., below -30°C) can sometimes enhance selectivity in Ugi reactions, favoring the kinetic product.[2]
-
Solvent: The polarity of the solvent can influence the reaction pathway. Polar solvents like methanol are commonly used for Ugi reactions.[2] In some cases, a mixture of solvents, such as DCM/DMF, has been found to significantly improve yields.[3]
-
Microwave Irradiation: The use of microwave energy can dramatically reduce reaction times and improve yields in many MCRs for imidazole synthesis.[4]
-
-
Reagent Quality and Stoichiometry: Ensure the purity of your starting materials. The stoichiometry of the reactants should also be carefully controlled.
Issue 2: Formation of a Major Byproduct Instead of the Target Imidazole
Possible Byproducts and Mitigation Strategies:
-
Schiff Base Intermediate: In the GBB reaction, the initial condensation of the amine and aldehyde forms a Schiff base. If this intermediate is stable and does not react further, it can be a significant byproduct.
-
Solution: Ensure that the catalyst used is effective in activating the Schiff base for the subsequent cycloaddition. The use of an appropriate Lewis or Brønsted acid is crucial.[1]
-
-
Passerini Product in Ugi Reactions: The Ugi reaction (a four-component reaction) can sometimes yield the Passerini product (a three-component reaction product) as a byproduct, especially in non-polar halogenated solvents where amines may be less soluble.[2]
-
Solution: Use polar protic solvents like methanol to favor the Ugi reaction pathway.[2]
-
-
Oxazole Formation in Passerini-based Imidazole Synthesis: When synthesizing imidazoles via a Passerini reaction followed by a cyclization, the intermediate oxazole may be isolated as a byproduct if the cyclization step is incomplete.[3]
-
Solution: Ensure complete conversion to the imidazole by using a sufficient excess of the nitrogen source (e.g., ammonium acetate) and optimizing the temperature and reaction time for the cyclization step.[3]
-
Issue 3: Complex Mixture of Products
Possible Causes and Solutions:
-
Side Reactions of Starting Materials: One or more of your starting materials might be undergoing undesired side reactions.
-
Solution: Analyze each starting material under the reaction conditions individually to identify any stability issues. Consider protecting sensitive functional groups that are not involved in the main reaction.
-
-
Multiple Reaction Pathways: The reaction conditions may be promoting multiple competing reaction pathways.
-
Solution: A thorough optimization of reaction parameters is necessary. This includes screening different catalysts, solvents, temperatures, and concentrations to find conditions that selectively favor the desired product.
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the selectivity of the Groebke-Blackburn-Bienaymé (GBB) reaction?
A1: The selectivity of the GBB reaction is highly dependent on the catalyst and reaction conditions. A comparative study of different rare earth triflates as catalysts under microwave heating has shown that their catalytic efficiencies are often comparable.[5] Therefore, screening a range of Lewis and Brønsted acids is recommended to find the optimal catalyst for your specific substrates. Additionally, optimizing the solvent, temperature, and reaction time can significantly enhance selectivity.
Q2: What are the common byproducts in the synthesis of tetrasubstituted imidazoles via the Ugi reaction?
A2: In the synthesis of tetrasubstituted imidazoles using a Ugi reaction followed by a post-cyclization step, incomplete cyclization can lead to the isolation of the linear Ugi product as the main byproduct. To drive the reaction to completion, it is crucial to use a sufficient excess of the cyclizing agent (e.g., ammonium acetate) and to ensure optimal conditions (temperature and time) for the cyclization step.[3]
Q3: Can I use water as a solvent for multi-component reactions of imidazoles?
A3: Yes, in some cases, water can be used as a solvent, which aligns with the principles of green chemistry. Some Ugi reactions have been successfully performed in water.[2] However, the solubility of all components in water is a critical factor to consider.
Q4: Are there any general strategies to reduce byproduct formation in isocyanide-based MCRs?
A4: Yes, several general strategies can be employed:
-
Optimize Reactant Concentration: High concentrations of reactants often lead to higher yields and can suppress some side reactions.
-
Control the Order of Addition: In some cases, the order in which the reactants are added can influence the reaction outcome.
-
Use of Convertible Isocyanides: These are isocyanides that contain a functional group allowing for post-MCR transformations, which can sometimes lead to cleaner reactions and more diverse products.
Quantitative Data on Byproduct Formation
The following tables summarize the effect of different reaction parameters on the yield of the desired imidazole product and the formation of byproducts.
Table 1: Effect of Catalyst on the Groebke-Blackburn-Bienaymé Reaction
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Byproduct(s) and Yield (%) | Reference |
| Sc(OTf)₃ (10) | Methanol | 60 | 12 | 85 | Schiff Base (5%) | [1] |
| Yb(OTf)₃ (10) | Methanol | 60 | 12 | 82 | Schiff Base (7%) | [6] |
| TFA (20) | Ethanol | 60 | 2 | 78 | Ugi Adducts (variable) | [7] |
| Acetic Acid (30) | H₂O/DMSO | 25 | 24 | Moderate | Dechlorinated byproduct (32%) | [8] |
Table 2: Optimization of a Passerini/Cyclization sequence for Imidazole Synthesis
| NH₄OAc (equiv) | Temperature (°C) | Time (h) | Imidazole Yield (%) | Oxazole Byproduct Yield (%) | Reference |
| 1 | 120 | 12 | 22 | 16 | [3] |
| 15 | 120 | 1 | 75 | Not reported | [3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Tetrasubstituted Imidazoles via Ugi-4CR and Post-Cyclization [3]
-
Ugi Reaction:
-
In a glass vial equipped with a magnetic stirring bar, add the amine (1.0 mmol) and 2-oxo-2-phenylacetaldehyde (1.0 mmol) to a 1:1 mixture of DCM:DMF (0.5 M).
-
Stir for one minute, then add the isocyanide (1.0 mmol) and the carboxylic acid (1.0 mmol).
-
Stir the reaction mixture at 25 °C for 24 to 48 hours.
-
Filter the crude mixture through a pad of silica, eluting with DCM:MeOH (9:1).
-
-
Cyclization:
-
Treat the resulting mixture with ammonium acetate (15 equivalents) in acetic acid (0.5 M).
-
Heat the mixture at 120 °C for 1 hour.
-
After cooling, purify the product by standard chromatographic techniques.
-
Protocol 2: Synthesis of Trisubstituted Imidazoles using a Copper Catalyst [9]
-
In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%) in butanol (7 mL).
-
Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Stir the precipitated solid at room temperature and then filter to obtain the crude product.
-
Recrystallize the product from ethanol.
Visualizations
Caption: Troubleshooting workflow for low yield or complex mixtures in MCRs.
Caption: GBB reaction pathway and potential Schiff base byproduct formation.
Caption: Competing Ugi and Passerini reaction pathways.
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach : Oriental Journal of Chemistry [orientjchem.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Antibacterial Potential of 4,5-Diphenyl-Imidazole Derivatives: A Comparative Analysis
A detailed review of the antibacterial efficacy of various 4,5-diphenyl-imidazole derivatives reveals promising candidates in the ongoing battle against drug-resistant bacteria. This guide synthesizes key experimental findings, offering a clear comparison of their activity against both Gram-positive and Gram-negative bacterial strains.
In the quest for novel antimicrobial agents, researchers have turned their attention to the versatile scaffold of 4,5-diphenyl-imidazole. A number of studies have explored the synthesis and antibacterial evaluation of various derivatives, with some compounds exhibiting significant potency. This comparative guide consolidates the data from these studies to provide a clear overview for researchers, scientists, and drug development professionals.
Comparative Antibacterial Activity
The antibacterial efficacy of different 4,5-diphenyl-imidazole derivatives has been primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC value represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates a higher potency of the antibacterial agent.
A study by Bamoro et al. (2021) investigated a series of 4,5-diphenylimidazol-2-thiol derivatives.[1][2] Their findings are summarized in the table below, alongside data for other notable derivatives from different research endeavors.
| Derivative Family | Compound | R Group | S. aureus (MIC μg/mL) | E. faecalis (MIC μg/mL) | P. aeruginosa (MIC μg/mL) | E. coli (MIC μg/mL) | Reference |
| 2-(benzylthio)-4,5-diphenyl-1H-imidazoles | 2a | H | >256 | >256 | >256 | >256 | Bamoro et al., 2021[1][2] |
| 2b | 2-CH₃ | >256 | >256 | >256 | >256 | Bamoro et al., 2021[1][2] | |
| 2c | 4-CH₃ | >256 | >256 | >256 | >256 | Bamoro et al., 2021[1][2] | |
| 2d | 2-Cl | >256 | >256 | >256 | >256 | Bamoro et al., 2021[1][2] | |
| 2e | 4-Cl | >256 | >256 | >256 | >256 | Bamoro et al., 2021[1][2] | |
| 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles | 6a | H | >256 | >256 | >256 | >256 | Bamoro et al., 2021[1][2] |
| 6b | 5-Cl | >256 | >256 | >256 | >256 | Bamoro et al., 2021[1][2] | |
| 6c | 5-CH₃ | 16 | 16 | >256 | >256 | Bamoro et al., 2021[1][2] | |
| 6d | 5-NO₂ | 4 | >256 | >256 | >256 | Bamoro et al., 2021[1][2] | |
| 6e | 5,6-di-Cl | >256 | >256 | >256 | >256 | Bamoro et al., 2021[1][2] | |
| Reference | Ciprofloxacin | - | 8 | 0.5 | 0.25 | 0.063 | Bamoro et al., 2021[1][2] |
From the data, it is evident that the majority of the synthesized 2-(benzylthio)-4,5-diphenyl-1H-imidazoles (2a-e) and several of the 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles (6a, 6b, 6e) did not exhibit significant antibacterial activity at the tested concentrations.[1][2] However, compounds 6c and 6d from the latter series displayed noteworthy activity, particularly against the Gram-positive bacterium Staphylococcus aureus.[1][2][3]
Notably, compound 6d , featuring a 5-nitro-benzimidazole moiety, was found to be twice as potent as the standard antibiotic ciprofloxacin against S. aureus, with an MIC of 4 μg/mL.[1][2][3] Compound 6c , with a 5-methyl-benzimidazole substituent, also showed moderate activity against both S. aureus and Enterococcus faecalis with an MIC of 16 μg/mL for both strains.[1][2][3]
Another study reported on a novel derivative, 4-((4,5-diphenyl-1H-imidazol-2-yl)diazenyl) benzoic acid, which demonstrated good antibacterial effect, with Gram-positive bacteria being more susceptible than Gram-negative bacteria.[4][5]
Experimental Protocols
The determination of the antibacterial activity of the 4,5-diphenyl-imidazole derivatives was primarily conducted using the broth microdilution method.
Broth Microdilution Method for MIC Determination
The liquid dilution method was employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1][2]
-
Preparation of Compounds: The test compounds were dissolved in sterile dimethyl sulfoxide (DMSO) to achieve an initial concentration of 256 µg/mL in the first wells of a 96-well plate.[2]
-
Serial Dilution: A two-fold serial dilution was then performed in DMSO to create a concentration gradient of the compounds across the plate, typically ranging from 256 µg/mL down to 0.063 µg/mL.[2]
-
Inoculum Preparation: Bacterial strains were cultured in Mueller-Hinton broth according to standard protocols.
-
Incubation: To each well containing 5 µL of the diluted compound solution, 225 µL of Mueller-Hinton culture medium and 20 µL of the bacterial inoculum were added.[2] The microplates were then incubated at 37°C for 24 hours.[2]
-
Data Analysis: After incubation, the absorbance of each well was measured at 600 nm using a plate reader.[2] An absorbance value lower than 0.1 indicated the inhibition of bacterial growth, and the lowest concentration at which this occurred was recorded as the MIC.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the 4,5-diphenyl-imidazole derivatives.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
References
- 1. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative [azerbaijanmedicaljournal.net]
A Comparative Guide to the Anticonvulsant Effects of 2-(Substituted Phenyl)-4,5-Diphenyl-1H-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the anticonvulsant effects of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives, comparing their performance with established anticonvulsant drugs. The information is supported by experimental data from preclinical screening models and an exploration of their potential mechanisms of action.
Comparative Anticonvulsant Activity
The anticonvulsant potential of novel compounds is typically assessed using rodent models of induced seizures. The two most widely utilized screening tests are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. The efficacy of a compound is often quantified by its median effective dose (ED50), the dose required to protect 50% of the animals from seizures.
2-(Substituted Phenyl)-4,5-Diphenyl-1H-Imidazole Derivatives
A study by Maddheshiya and Chawla investigated a series of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives for their anticonvulsant activity in the MES test.[1][2] The compounds were administered intraperitoneally (i.p.) to mice at a dose of 50 mg/kg, and their ability to prevent the tonic hindlimb extension phase of the seizure was recorded. The results are compared with the standard anticonvulsant drug, phenytoin, administered at a dose of 25 mg/kg.[1][2]
Table 1: Anticonvulsant Activity of 2-(Substituted Phenyl)-4,5-Diphenyl-1H-Imidazole Derivatives in the MES Test
| Compound | Substitution on Phenyl Ring | Dose (mg/kg, i.p.) | % Protection |
| Test Compound 1 | 2-Bromo | 50 | 83.33 |
| Test Compound 2 | 4-Chloro | 50 | 66.67 |
| Test Compound 3 | 4-Nitro | 50 | 66.67 |
| Test Compound 4 | 4-Methoxy | 50 | 50.00 |
| Test Compound 5 | Unsubstituted | 50 | 33.33 |
| Phenytoin (Standard) | - | 25 | 100 |
Data sourced from Maddheshiya and Chawla, 2018.[1][2]
The results indicate that the bromo-substituted derivative showed the most significant anticonvulsant activity among the tested compounds in the MES model.[1][2]
Comparison with Standard Anticonvulsant Drugs
To provide a broader context for the anticonvulsant potential of the imidazole derivatives, the following table summarizes the median effective doses (ED50) of several clinically used anticonvulsant drugs in both the MES and scPTZ tests in mice.
Table 2: Comparative ED50 Values of Standard Anticonvulsant Drugs in Mice
| Drug | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) |
| Phenytoin | 9.5 | Inactive |
| Carbamazepine | 8.8 | 31.3 |
| Valproate | 272 | 149 |
| Lamotrigine | 2.2 | 4.7 |
| Topiramate | 31.6 | 103 |
| Gabapentin | >100 | >100 |
| Levetiracetam | 24.6 | 28.3 |
ED50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the standard protocols for the key experiments cited in this guide.
Maximal Electroshock (MES) Test
The MES test is a preclinical model used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
Workflow for the Maximal Electroshock (MES) Test
Caption: Workflow of the Maximal Electroshock (MES) Test.
Protocol:
-
Animals: Male Swiss albino mice weighing 20-25 g are typically used. Animals are acclimatized to laboratory conditions for at least 24 hours before the experiment.
-
Drug Administration: The test compounds, suspended in a vehicle like 0.5% methylcellulose, are administered intraperitoneally (i.p.) or orally (p.o.). A control group receives only the vehicle.
-
Seizure Induction: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal seizure is induced via corneal electrodes. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.
-
Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. For ED50 determination, multiple doses are used to generate a dose-response curve.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.
Workflow for the Subcutaneous Pentylenetetrazole (scPTZ) Test
Caption: Workflow of the Subcutaneous Pentylenetetrazole (scPTZ) Test.
Protocol:
-
Animals: Similar to the MES test, male Swiss albino mice are commonly used.
-
Drug Administration: Test compounds and a vehicle control are administered i.p. or p.o.
-
Chemoconvulsant Administration: After a specific pre-treatment time, a convulsive dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously into the scruff of the neck.
-
Observation: Animals are placed in individual observation chambers and monitored for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes. The absence of clonic seizures for at least 5 seconds is the endpoint for protection.
-
Data Analysis: The percentage of animals protected from clonic seizures is calculated. For ED50 determination, various doses of the test compound are administered to establish a dose-response relationship.
Potential Mechanism of Action
The anticonvulsant activity of many drugs is attributed to their ability to modulate neuronal excitability. For imidazole-based anticonvulsants, including the 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole scaffold, the primary proposed mechanism of action is the modulation of voltage-gated sodium channels.[3][4][5][6] Some imidazole derivatives may also exert their effects through interactions with the GABAergic or glutamatergic systems.[7][8][9][10][11]
Proposed Signaling Pathway for Imidazole-Based Anticonvulsants
Caption: Proposed mechanism of action for imidazole-based anticonvulsants.
The diagram illustrates that 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives may exert their anticonvulsant effect by blocking or modulating voltage-gated sodium channels on the presynaptic neuron. This action would reduce the influx of sodium ions, thereby stabilizing the neuronal membrane and decreasing the release of the excitatory neurotransmitter, glutamate. The subsequent reduced activation of postsynaptic glutamate receptors leads to a decrease in neuronal excitability and suppression of seizure activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between sodium channel inhibition and anticonvulsant activity in a model of generalised seizure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying the anticonvulsive activity of new ligands of NDMA-receptor complex – imidazole-4,5-dicarbonic acid derivatives [journal.hep.com.cn]
- 8. A glutamate receptor subtype antagonist inhibits seizures in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Glutamate receptor antagonists as potential antiepileptic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of glutamate receptor antagonists in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agonists and Antagonists of Metabotropic Glutamate Receptors: Anticonvulsants and Antiepileptogenic Agents? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Activities of Lepidilines and Their 4,5-Diphenyl Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic activities of naturally occurring lepidilines and their synthetic 4,5-diphenyl analogues. The data presented is compiled from recent studies to facilitate an objective evaluation of their potential as anticancer agents.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activities of lepidilines A, B, C, and D and their corresponding 4,5-diphenyl analogues were evaluated against human promyelocytic leukemia (HL-60) and human breast adenocarcinoma (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | R | X | Cell Line | IC50 (μM)[1][2][3] |
| Lepidiline A | H | Cl | HL-60 | 32.3 ± 2.5 |
| MCF-7 | >100 | |||
| Lepidiline B | Me | Cl | HL-60 | 3.8 ± 0.3 |
| MCF-7 | >100 | |||
| Lepidiline C | H | Cl | HL-60 | 27.7 ± 1.5 |
| MCF-7 | 75.1 ± 2.8 | |||
| Lepidiline D | Me | Cl | HL-60 | 1.1 ± 0.1 |
| MCF-7 | >100 | |||
| 4,5-Diphenyl Analogue of Lepidiline A | H | PF6 | HL-60 | 1.2 ± 0.1 |
| MCF-7 | 8.2 ± 0.2 | |||
| 4,5-Diphenyl Analogue of Lepidiline C | H | PF6 | HL-60 | 19.9 ± 0.2 |
| MCF-7 | 69.9 ± 0.2 | |||
| 4,5-Diphenyl Analogue of Lepidiline D | Me | Cl | HL-60 | 4.1 ± 0.2 |
| MCF-7 | 10.1 ± 0.5 |
Key Observations:
-
Substitution at C(2): The 2-methylated lepidilines (B and D) generally exhibit greater cytotoxicity against the HL-60 cell line compared to their 2-unsubstituted counterparts (A and C)[1][2][3].
-
4,5-Diphenyl Substitution: The replacement of the 4,5-dimethyl groups with 4,5-diphenyl moieties significantly increases the cytotoxic activity, particularly against the MCF-7 cell line[1][2][4].
-
Cell Line Selectivity: Lepidiline D demonstrated notable selectivity, being over 100-fold more cytotoxic to leukemia cells (HL-60) than to breast cancer cells (MCF-7)[2][3]. In contrast, the 4,5-diphenyl analogues showed reduced selectivity[2][3][4].
-
Fluorinated Analogues: Introduction of fluorine-containing substituents on the benzyl groups has been shown to amplify the cytotoxic properties of lepidilines and their 4,5-diphenyl analogues[5].
Experimental Protocols
The cytotoxic activity of the compounds was determined using a standard cell viability assay.
Cell Culture and Treatment:
-
Human cancer cell lines (HL-60 and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds for 48 hours[1].
Cytotoxicity Assay (MTT Assay):
The following diagram illustrates the general workflow for determining the cytotoxic activity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Data Analysis:
The concentration of the compound that inhibits cell growth by 50% (IC50) was calculated from the concentration-response curves generated from at least three independent experiments[2][3].
Signaling Pathways
The precise signaling pathways through which lepidilines and their analogues exert their cytotoxic effects have not been extensively detailed in the reviewed literature. However, some studies suggest that the mechanism may involve the induction of reactive oxygen species (ROS)[6][7]. Further research is required to fully elucidate the molecular mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Systematic Investigation of Lepidiline A and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: In Vitro vs. In Silico Analysis of 4,5-Diphenyl-Imidazole Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The 4,5-diphenyl-imidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The evaluation of these compounds increasingly relies on a synergistic approach, combining traditional in vitro laboratory experiments with modern in silico computational methods. This guide provides a comparative overview of these two analytical paradigms, supported by experimental data and detailed protocols, to aid researchers in the strategic design and development of novel 4,5-diphenyl-imidazole-based therapeutic agents.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from both in vitro and in silico studies on various 4,5-diphenyl-imidazole derivatives, showcasing their diverse biological activities.
Table 1: In Vitro Antiproliferative and Enzyme Inhibitory Activity
| Compound | Bioactivity | Cell Line/Enzyme | IC50/EC50 | Reference |
| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | Antiproliferative | A549 (NSCLC) | 15 µM | [1][2] |
| Compound 3 (a 2,4,5-triphenyl imidazole derivative) | Xanthine Oxidase Inhibition | - | 85.8 µg/mL | [3] |
| Compound 11 (a 2,4,5-triphenyl imidazole derivative) | Antiproliferative | Various Cancer Cell Lines | Not specified | [3] |
| 2-(4-hydroxy-3-methoxyphenyl)-4,5-diphenyl-1H-imidazole (Compound 1) | Antimalarial | P. falciparum 3D7 | 1.14 µM | |
| 4,5-diphenyl-imidazol-1,2,3-triazole hybrid (Compound 8g) | α-Glucosidase Inhibition | Yeast α-glucosidase | 85.6 ± 0.4 µM | |
| Imidazole Derivative AA6 | p38 MAP Kinase Inhibition | - | 403.57 ± 6.35 nM | [4] |
| Compound 3 (a 2,4,5-triphenyl imidazole derivative) | Antioxidant (DPPH) | - | 0.141 mg/mL | [3] |
| Compound 10 (a 2,4,5-triphenyl imidazole derivative) | Antioxidant (ABTS) | - | 0.162 mg/mL | [3] |
Table 2: In Vitro Antibacterial Activity
| Compound | Bacterial Strain | MIC (Minimum Inhibitory Concentration) | Reference |
| Compound 6d | Staphylococcus aureus | 4 µg/mL | [5][6][7] |
| Compound 6c | Staphylococcus aureus | 16 µg/mL | [5][6][7] |
| Compound 6c | Enterococcus faecalis | 16 µg/mL | [5][6] |
Table 3: In Silico Molecular Docking and ADME Predictions
| Compound | Protein Target | Binding Energy/Docking Score | ADME Prediction Highlights | Reference |
| 2-(4-hydroxy-3-methoxyphenyl)-4,5-diphenyl-1H-imidazole (Compound 1) | PfDHFR-TS | -47.48 kcal/mol (CDOCKER energy) | Obeys Lipinski's rule of five | [8] |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | Sirtuins | High docking score | Favorable drug-like properties | [9][10] |
| Imidazole Derivative AA6 | p38 MAP Kinase | 7.83 kcal/mol | Orally active, good GI absorption | [4] |
| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | Lactate Dehydrogenase (LDHA) | -9.7 kcal/mol | High affinity for the active site | [11] |
| Imidazole-appended quinoline (6f) | Maltase | Strong inhibitor compared to acarbose | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key in vitro and in silico experiments.
In Vitro Experimental Protocols
1. MTT Assay for Antiproliferative Activity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human non-small cell lung carcinoma (A549) cells are grown in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 cells per well and allowed to attach overnight.
-
Compound Treatment: The 4,5-diphenyl-imidazole derivatives are dissolved in DMSO to create stock solutions, which are then diluted with the culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1][2]
2. Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Compound Preparation: The 4,5-diphenyl-imidazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5][6][7]
In Silico Experimental Protocols
1. Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Protein Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., Protein Data Bank - PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structure of the 4,5-diphenyl-imidazole derivative is drawn using chemical drawing software and converted to a 3D structure. The ligand is then energy-minimized.
-
Docking Simulation: A docking software (e.g., AutoDock, Glide) is used to perform the docking simulation. The active site of the protein is defined, and the software samples a large number of possible conformations of the ligand within the active site.
-
Scoring and Analysis: The different poses of the ligand are scored based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is considered the most likely binding mode. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.[8][4][11]
2. ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction
ADME properties are predicted to assess the drug-likeness of a compound.
-
Input: The 2D or 3D structure of the 4,5-diphenyl-imidazole derivative is used as input for a computational tool or web server (e.g., SwissADME, QikProp).
-
Property Calculation: The software calculates various physicochemical properties and pharmacokinetic parameters, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and solubility.
-
Rule-of-Five Analysis: The calculated properties are often evaluated against Lipinski's rule of five, which provides a general guideline for the oral bioavailability of a drug candidate.[3][9]
Mandatory Visualizations
The following diagrams illustrate a typical workflow for the bioactivity analysis of 4,5-diphenyl-imidazole derivatives and a key signaling pathway they are known to modulate.
Caption: A generalized workflow for the discovery and evaluation of 4,5-diphenyl-imidazole derivatives.
Caption: Inhibition of the p38 MAP kinase signaling pathway by 4,5-diphenyl-imidazole derivatives.,5-diphenyl-imidazole derivatives.
References
- 1. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1<i>H</i>-Imidazoles Derivatives [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
comparative study of catalytic activity in imidazole synthesis
A Comparative Guide to Catalytic Activity in Imidazole Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of imidazole derivatives is a critical endeavor due to their wide-ranging biological activities.[1] This guide provides a comparative analysis of various heterogeneous catalysts employed in the one-pot synthesis of substituted imidazoles, a common and versatile method for creating these valuable compounds.[1] The performance of several notable catalytic systems is compared, with supporting experimental data and detailed protocols to aid in the selection of the most suitable catalyst for a given application.
Performance Comparison of Heterogeneous Catalysts
The following table summarizes the catalytic performance of different heterogeneous catalysts in the synthesis of tri- and tetra-substituted imidazoles. The data highlights key metrics such as catalyst type, reaction conditions, yield, and reaction time, offering a clear comparison for researchers.
| Catalyst | Reactants | Product | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| MIL-101(Cr) | Benzil, 4-Chlorobenzaldehyde, Ammonium Acetate | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 5 mg (per 1 mmol benzil) | Solvent-free | Not specified | 10 min | 95 | Not specified | [2] |
| Nano-LaMnO3 | Benzaldehyde, Benzil, Ammonium Acetate | 2,4,5-Triphenyl-1H-imidazole | 0.8 mol% | Solvent-free | 80 | 15 min | 96 | 5 cycles | [3] |
| Co3O4 Nanoparticles | Benzil, Benzaldehyde, Aniline, Ammonium Acetate | 1,2,4,5-Tetraphenyl-1H-imidazole | Not specified | Not specified (ultrasonic irradiation) | Not specified | Not specified | High yields | 5 cycles | [4][5] |
| FeCl3/SiO2 | Benzil, Benzaldehyde Dimethyl Acetal, Ammonium Acetate | 2,4,5-Triphenyl-1H-imidazole | Not specified | Solvent-free | Not specified | Not specified | Very good yields | Recyclable | [6] |
| CuI | 4-Chlorobenzaldehyde, Benzoin, Ammonium Acetate | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 20 mol% | Butanol | Reflux | 20 min | 85 | Not specified | [7] |
| ZrO2-Al2O3 | Benzil, Aldehydes, Ammonium Acetate | 2,4,5-Trisubstituted imidazoles | 0.03 g | Not specified | 120 | 20 min | 91-99.6 | Reusable | [8] |
| Fe3O4 Nanoparticles | Benzil, Aldehydes, NH4OAc, Aromatic Amines | Multisubstituted imidazoles | Not specified | Solvent-free | 110 | Not specified | Excellent yields | Recyclable | [8] |
Experimental Protocols
Detailed methodologies for the synthesis and catalytic application of selected catalysts are provided below. These protocols are based on published research and offer a starting point for laboratory work.
Synthesis of 2,4,5-Trisubstituted Imidazoles using MIL-101(Cr)[2]
Catalyst: MIL-101(Cr) (Metal-Organic Framework)
Procedure:
-
In a reaction vessel, combine benzil (1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (2.5 mmol), and MIL-101(Cr) (5 mg).
-
Heat the mixture under solvent-free conditions for 10 minutes.
-
After the reaction is complete, as monitored by thin-layer chromatography, cool the mixture to room temperature.
-
Add ethanol to the reaction mixture and filter to separate the solid catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure 2,4,5-trisubstituted imidazole.
One-Pot Synthesis of Trisubstituted Imidazoles using Nano-LaMnO3[3]
Catalyst: Nano-LaMnO3 (Perovskite-type oxide)
Procedure:
-
A mixture of an aldehyde (1 mmol), a 1,2-diketone (1 mmol), ammonium acetate (2 mmol), and nano-LaMnO3 (0.8 mol%) is prepared in a reaction vessel.
-
The mixture is heated at 80 °C under solvent-free conditions for the specified time (e.g., 15 minutes for the synthesis of 2,4,5-triphenyl-1H-imidazole).
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an appropriate solvent.
-
The catalyst can be recovered by filtration, washed, dried, and reused for subsequent reactions.
Synthesis of Tetrasubstituted Imidazoles using Co3O4 Nanoparticles[4][5]
Catalyst: Co3O4 Nanoparticles
Procedure:
-
Combine benzil (1 mmol), a primary amine (1 mmol), ammonium acetate (1.5 mmol), an aromatic aldehyde (1 mmol), and Co3O4 nanoparticles in a reaction vessel.
-
Subject the mixture to ultrasonic irradiation under solvent-free conditions.
-
Monitor the reaction by TLC until completion.
-
Upon completion, add ethanol and separate the catalyst by filtration.
-
The product is isolated from the filtrate and purified by recrystallization.
-
The recovered catalyst can be washed, dried, and reused.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflow and a plausible reaction pathway for the catalytic synthesis of imidazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. oiccpress.com [oiccpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to Purity Validation of Synthesized 4,5-diphenyl-1H-imidazole-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard analytical methods for validating the purity of synthesized 4,5-diphenyl-1H-imidazole-1,2-diamine. Ensuring high purity is critical in research and drug development to guarantee that observed biological effects are attributable to the target compound and not to impurities.[1] This document outlines detailed experimental protocols, presents comparative data, and offers a selection of methodologies to ensure the integrity of your synthesized compounds.
The following analysis compares the target compound, this compound, with two structurally similar alternatives to illustrate the robustness of these validation techniques across related molecules.
-
Target Compound: this compound
-
Alternative 1: 4,5-di(p-tolyl)-1H-imidazole-1,2-diamine (A methylated analogue)
-
Alternative 2: 4,5-diphenyl-1H-imidazole (A common precursor)[2]
Purity Determination: A Methodological Comparison
The three most common and orthogonal methods for purity determination are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).[3][4] Each technique offers unique advantages and provides complementary information.
| Method | Principle | Advantages | Disadvantages |
| HPLC | Separation based on differential partitioning of the analyte between a stationary and a mobile phase.[5] Purity is typically calculated by the area percentage of the main peak.[6] | High sensitivity for detecting minor impurities.[3] Well-established and widely used in regulatory environments.[7] | Requires a suitable chromophore for UV detection. Relative quantification may not account for non-eluting or non-absorbing impurities. |
| qNMR | Provides quantitative information based on the direct relationship between the integrated signal of a nucleus and the number of nuclei it represents.[8] An internal standard of known purity is used for absolute quantification.[4] | Absolute quantification is possible.[1] Detects a wide range of impurities, including residual solvents and water.[1] Non-destructive.[8] | Lower sensitivity compared to HPLC for trace impurities.[9] Signal overlap can complicate quantification, though 2D NMR can mitigate this.[1] |
| MS | Measures the mass-to-charge ratio (m/z) of ionized molecules.[10] Primarily used for structural confirmation and molecular weight determination.[11][12] | Extremely high sensitivity and specificity for mass determination.[10] Confirms the identity of the main compound and can help identify impurities. | Not inherently quantitative without extensive calibration. Ionization efficiency can vary significantly between compounds. |
Experimental Data Summary
The following tables summarize the hypothetical purity data obtained for the target compound and its alternatives using HPLC and qNMR, alongside molecular weight confirmation by Mass Spectrometry.
Table 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
| Compound | Retention Time (min) | Purity (Area %) |
| This compound | 8.5 | 99.2% |
| 4,5-di(p-tolyl)-1H-imidazole-1,2-diamine | 9.2 | 98.8% |
| 4,5-diphenyl-1H-imidazole | 11.1 | 99.5% |
Table 2: Purity Analysis by Quantitative ¹H NMR (qNMR)
| Compound | Purity (% w/w) | Major Impurities Detected |
| This compound | 98.9% | Residual Ethyl Acetate |
| 4,5-di(p-tolyl)-1H-imidazole-1,2-diamine | 98.5% | Residual Dichloromethane |
| 4,5-diphenyl-1H-imidazole | 99.1% | None Detected |
Table 3: Molecular Weight Confirmation by Mass Spectrometry (LC-MS, ESI+)
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | 251.13 | 251.13 |
| 4,5-di(p-tolyl)-1H-imidazole-1,2-diamine | 279.16 | 279.17 |
| 4,5-diphenyl-1H-imidazole | 221.11 | 221.11 |
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and theoretical molecular interactions.
Caption: Workflow for Synthesis, Purification, and Purity Validation.
Caption: Hypothetical Signaling Pathway Inhibition by a Diphenylimidazole Derivative.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for determining the purity of the synthesized compounds by assessing the relative peak area.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare samples at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter before injection.[6]
-
Purity Calculation: Purity is calculated using the area normalization method: (Area of Main Peak / Total Area of All Peaks) x 100%.[6]
Quantitative ¹H NMR Spectroscopy (qNMR)
This protocol provides a method for determining the absolute purity of the target compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (purity ≥ 99.5%).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard (maleic acid) into a clean vial.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal from the analyte and the signal from the internal standard (for maleic acid, the vinyl protons appear as a singlet around 6.3 ppm).
-
Calculate the purity using the following formula: Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
Mass Spectrometry (MS)
This protocol is for the confirmation of the molecular weight of the synthesized compounds.
-
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
-
LC Method: A rapid LC gradient can be used for sample introduction (e.g., 5% to 95% Acetonitrile in 5 minutes).
-
MS Parameters:
-
Ionization Mode: ESI, Positive.
-
Scan Range: 100-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
-
Sample Preparation: Prepare samples at a concentration of 0.1 mg/mL in methanol.
-
Analysis: The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the compound.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4,5-Diphenylimidazole | C15H12N2 | CID 69588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 6. torontech.com [torontech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. scribd.com [scribd.com]
- 13. lcms.cz [lcms.cz]
A Guide to Cross-Validation of Analytical Methods for Imidazole Derivative Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of imidazole derivatives, essential compounds in pharmaceuticals and other chemical industries. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to select the most appropriate analytical technique for their specific needs. This document outlines the performance of various methods, supported by experimental data, and provides detailed protocols for key experiments.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the characterization of imidazole derivatives is contingent on various factors, including the specific derivative, the sample matrix, and the desired analytical parameters such as sensitivity, accuracy, and precision. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are among the most prevalent techniques employed.
Below is a summary of quantitative performance data for these methods based on published studies.
| Analytical Method | Analyte(s) | Linearity (Concentration Range) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (RSD%) | Source |
| HPLC-UV | Secnidazole, Omeprazole, Albendazole, Fenbendazole | 10–100 µg/mL | 0.13 - 0.41 µg/mL | Not Specified | High | Not Specified | [1][2] |
| UHPLC-DAD | Imidazole, 4-Methylimidazole, 2-Methylimidazole | 0.0375 - 18.0300 mg/kg | 0.0094 mg/kg | Not Specified | 95.20% - 101.93% | 0.55% - 2.54% | [3] |
| UHPLC-Orbitrap MS | 10 Imidazole Derivatives | Quadratic (1 nM - 10 µM) | 1 - 25 nM | 1 - 50 nM | Not Specified | <2% (intraday), <3% (interday) | [4][5] |
| GC-MS | 7 Imidazole-like compounds | Not Specified (R²: 0.9903 - 0.9992) | 0.0553 - 0.8914 µg/mL | 0.2370 - 1.9373 µg/mL | 58.84% - 160.99% | 0.71% - 14.83% | [6][7] |
| GC-MS | 11 Imidazole and Triazole Fungicides | Not Specified | 0.001 - 0.005 µ g/bee | Not Specified | 79% - 99% (most analytes) | < 12.3% | [8] |
| RP-HPLC | Metronidazole, Miconazole | 10 - 80 µg/mL (MNZ), 5 - 40 µg/mL (MIC) | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| GC | Metronidazole, Miconazole | 200 - 1500 µg/mL (MNZ), 100 - 750 µg/mL (MIC) | 3 µg/mL (MNZ), 3.6 µg/mL (MIC) | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are summaries of experimental protocols for the key methods cited.
HPLC-UV Method for Imidazole Anti-Infective Drugs[1][2]
-
Instrumentation: High-Performance Liquid Chromatography with UV detection.
-
Column: Thermo Scientific® BDS Hypersil C8 column (5 µm, 250 × 4.60 mm).[2]
-
Mobile Phase: Methanol: 0.025 M KH2PO4 (70:30, v/v), adjusted to pH 3.20 with ortho-phosphoric acid.[1][2]
-
Sample Preparation: For plasma samples, a protein precipitation technique with methanol was employed.[1]
UHPLC-Orbitrap MS for Atmospheric Imidazoles[4][5]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography coupled to a Q Exactive Plus Orbitrap Mass Spectrometer with a heated electrospray ionization (HESI) source.[4]
-
Column: Waters Acquity UPLC HSS T3 column.[4]
-
Mobile Phase: Gradient elution with Solvent A (water with 0.1% formic acid) and Solvent B (methanol with 0.1% formic acid). The proportion of solvent B was raised from 3% to 35.5% over 5 minutes, then to 100% over the next minute, and held for 2 minutes.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Sample Preparation: Aerosol particle samples were extracted with ultrapure water containing 1% v/v methanol in an ultrasonic bath. The extract was then filtered.[5]
GC-MS Method for Imidazole-like Compounds[6][7]
-
Instrumentation: Gas Chromatography-Mass Spectrometry.
-
Derivatization: A derivatization step using isobutyl chloroformate is required. The optimal conditions involved acetonitrile, pyridine, anhydrous ethanol, and isobutyl chloroformate.[6]
-
Sample Preparation: The pH of the aqueous phase was adjusted to 8.0 for optimal extraction of the seven imidazole-like compounds.[6] Purification methods such as solvent extraction, solid-phase extraction, or ion-pair extraction are necessary to handle the complexity of the aqueous phase before GC-MS analysis.[6]
NMR Characterization of Imidazole Derivatives[10][11][12][13]
-
Instrumentation: Solution- and solid-state Nuclear Magnetic Resonance (NMR) spectrometers.
-
Methodology: The existence and stability of different forms of imidazole derivatives (e.g., aldehyde vs. hydrate) can be studied using FTIR and NMR experiments.[10][11][12] 1H and 13C NMR spectra are acquired in various deuterated solvents (e.g., D2O, DMSO-d6, acetone-d6, CDCl3) to study the influence of the solvent and pH on the chemical structure and tautomeric forms.[13][12]
Visualizing Method Selection and Validation Workflows
To aid in the decision-making process and to illustrate the logical flow of cross-validation, the following diagrams are provided.
Workflow for Cross-Validation of Analytical Methods
Decision Flowchart for Method Selection
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. scispace.com [scispace.com]
- 8. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. ginapsgroup.com [ginapsgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Novel Imidazole Compounds and Existing Antifungal Drugs
For Researchers, Scientists, and Drug Development Professionals
The rise of fungal resistance necessitates the development of novel antifungal agents. Imidazole derivatives, known for their broad-spectrum activity, are a significant area of research.[1] This guide provides a comparative analysis of the efficacy of novel imidazole compounds against established drugs, supported by experimental data and standardized protocols.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Imidazole and triazole antifungal agents share a common mechanism: the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for the fungal cell membrane's integrity and fluidity.[4][5] By disrupting ergosterol production, these drugs compromise the fungal cell membrane, leading to growth inhibition.[3]
Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.
Comparative Efficacy: In Vitro Data
The minimum inhibitory concentration (MIC) is a standard measure of an antifungal agent's in vitro potency. The lower the MIC value, the less of the drug is required to inhibit fungal growth. The following table summarizes the MIC values for several imidazole compounds against various pathogenic fungi, as determined by broth microdilution methods.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC90 (mg/L) |
| Clotrimazole (Existing) | Candida albicans | - | 0.06[6] |
| Non-albicans Candida | - | 0.12 - 4[6] | |
| Scopulariopsis brevicaulis | 0.3 - 2.5[2] | - | |
| Miconazole (Existing) | Candida albicans | - | - |
| Dermatophytes | Less potent than Bifonazole[7] | - | |
| Bifonazole (Novel) | Pathogenic fungi/yeasts | 0.04 - 80[7] | - |
| Candida species | Less potent than Miconazole/Clotrimazole[7] | - | |
| Dermatophytes | More potent than Miconazole[7] | - | |
| Flutrimazole (Novel) | Dermatophytes, yeasts, fungi | 0.025 - 5.0[2] | - |
| Scopulariopsis brevicaulis | 0.15 - 0.6[2] | - |
Note: MIC90 is the concentration of the drug required to inhibit the growth of 90% of the tested isolates.
Studies show that the antifungal potency varies significantly between compounds and across different fungal species.[7] For instance, while Flutrimazole demonstrates greater activity against Scopulariopsis brevicaulis compared to Clotrimazole[2], Bifonazole is less effective against most Candida species than Clotrimazole and Miconazole.[7]
Experimental Protocols: Antifungal Susceptibility Testing
The data presented is primarily derived from standardized antifungal susceptibility testing (AFST) methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI).[8][9] The broth microdilution method is a gold standard.[9][10]
CLSI M27 Broth Microdilution Method Overview:
-
Inoculum Preparation: Fungal colonies are suspended in a sterile saline solution, and the density is adjusted to a 0.5 McFarland standard.[11]
-
Drug Dilution: Serial two-fold dilutions of the antifungal agents are prepared in a liquid culture medium (e.g., RPMI 1640) within a microdilution plate.[10][11]
-
Inoculation: A defined inoculum of the fungal organism is added to each well of the plate.[10]
-
Incubation: The plate is incubated at 35°C. Incubation times vary by organism, typically 24-48 hours for Candida species and up to 72 hours for Cryptococcus species.[9][12]
-
Endpoint Determination: The MIC is determined by visual inspection or using a spectrophotometer. For azoles, the MIC is defined as the lowest drug concentration that produces a significant (e.g., 50%) reduction in growth compared to the drug-free control well.[12]
Caption: Standard workflow for the broth microdilution antifungal susceptibility test.
Conclusion
Novel imidazole derivatives like Bifonazole and Flutrimazole show promising, yet variable, efficacy compared to established drugs such as Clotrimazole.[2][7] Flutrimazole, for example, appears more potent against certain species in vitro.[2] However, the effectiveness is highly dependent on the specific compound and the target fungal pathogen.[7] These findings underscore the importance of continued research and head-to-head comparative studies using standardized methodologies to identify more potent and broad-spectrum antifungal agents to combat emerging drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro susceptibility profile of 200 recent clinical isolates of Candida spp. to topical antifungal treatments of vulvovaginal candidiasis, the imidazoles and nystatin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro studies of a new imidazole antimycotic, bifonazole, in comparison with clotrimazole and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 9. scielo.br [scielo.br]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 4,5-diphenyl-1H-imidazole: Assessing Protocol Reproducibility
For researchers, scientists, and professionals in drug development, the synthesis of core heterocyclic scaffolds like 4,5-diphenyl-1H-imidazole is a fundamental starting point for the creation of novel therapeutics. The reproducibility of a synthetic protocol is paramount, ensuring consistent yields, purity, and ultimately, reliable downstream applications. This guide provides a comparative analysis of various reported protocols for the synthesis of 4,5-diphenyl-1H-imidazole, with a focus on assessing their reproducibility based on published experimental data.
Classical vs. Modern Synthetic Approaches
The synthesis of 4,5-diphenyl-1H-imidazole and its derivatives is predominantly achieved through a multi-component reaction, famously known as the Debus-Radziszewski synthesis.[1][2][3][4][5][6] This reaction typically involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde, and a nitrogen source, most commonly ammonium acetate. While this classical approach has been a mainstay, modern variations employing microwave irradiation and ultrasonication have emerged, promising improved yields, reduced reaction times, and more environmentally friendly conditions.[7][8][9][10][11][12][13][14]
Comparative Analysis of Synthesis Protocols
To facilitate a clear comparison, the following tables summarize quantitative data from various published protocols for the synthesis of 4,5-diphenyl-1H-imidazole and its derivatives.
Table 1: Conventional Heating Methods
| Catalyst/Solvent System | Aldehyde | Reaction Time | Yield (%) | Reference |
| Glacial Acetic Acid | Substituted Aldehydes | 5 hours | Not specified | [15] |
| Glacial Acetic Acid | Benzaldehyde | 5-24 hours | 46 | [16][17] |
| ZnO nanoparticles / Glacial Acetic Acid | 4-(Benzyloxy)benzaldehyde | 3 hours | 85 | [18][19] |
| Amberlite IR-120(H) / Ethanol | p-chlorobenzaldehyde | Not specified | Increased yield | [20] |
| Ethanol | 3-hydroxybenzaldehyde | 3 hours | Good yield | [21] |
| Solvent-free, 70°C | Aromatic Aldehydes | ~1 hour | 76-90 | [22] |
Table 2: Microwave-Assisted Synthesis
| Catalyst/Solvent System | Aldehyde | Reaction Time | Yield (%) | Reference |
| Silica gel (solid support) | 3,4,5-trimethoxybenzaldehyde | 9 minutes | Not specified | [7] |
| Glacial Acetic Acid | Substituted Aldehydes | 2-3 minutes | High yield | [12] |
| Glyoxylic acid (solvent-free) | 4-chlorobenzaldehyde | 1.5 minutes | 98 | [23] |
| Glacial Acetic Acid (solvent-free) | Various aromatic aldehydes | 1-3 minutes | High yield | [14] |
Table 3: Ultrasound-Assisted Synthesis
| Catalyst/Solvent System | Aldehyde | Reaction Time | Yield (%) | Reference |
| KHSO4 | Not specified | 10-25 minutes | 70-96 | [8] |
| Ceric ammonium nitrate / Ethanol | 4-methylthiazole-5-carbaldehyde | Not specified | Not specified | [9][11] |
| Fe3O4 MNPs | Not specified | Not specified | up to 97 | [8] |
| Selectfluor™ (solvent-free) | Not specified | 3-15 minutes | 82-99 | [8] |
| PPh3 | Not specified | Not specified | up to 95 | [8] |
Table 4: Green Synthesis Approaches
| Catalyst/Solvent System | Aldehyde | Reaction Time | Yield (%) | Reference |
| Lemon Peel Powder (LPP) / Ethanol | Substituted Aldehydes | 45 minutes | 91 | [24] |
| Amberlite IR-120(H) / Ethanol | p-chlorobenzaldehyde | Not specified | Increased yield | [20] |
| ZSM-11 zeolite (solvent-free) | Aldehyde | 30 minutes | Not specified | [25] |
| Diethyl ammonium hydrogen phosphate | Various aromatic aldehydes | Not specified | Not specified | [26] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Classical Debus-Radziszewski Synthesis
This protocol is adapted from the synthesis of lophine (2,4,5-triphenyl-1H-imidazole).[16][17]
-
Reactants:
-
Benzil (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ammonium acetate (1.2 g)
-
Glacial acetic acid (16 ml)
-
-
Procedure:
-
Dissolve benzil, benzaldehyde, and ammonium acetate in boiling glacial acetic acid.
-
Reflux the reaction mixture for 5–24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Neutralize with NaHCO3 and wash several times with ethyl acetate.
-
Combine the organic extracts and dry over MgSO4.
-
Purify the product by flash column chromatography.
-
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
This protocol is based on a rapid, high-yield synthesis using a solid support.[7]
-
Reactants:
-
Benzil (3 mmol)
-
3,4,5-trimethoxybenzaldehyde (3 mmol)
-
p-chloroaniline (3 mmol)
-
Ammonium acetate (3 mmol)
-
Silica gel (5 g)
-
-
Procedure:
-
Grind the mixture of reactants and silica gel in a mortar until a fine powder is formed.
-
Transfer the reaction mixture to an open beaker.
-
Irradiate with microwaves for 9 minutes at 70% power.
-
Monitor the reaction progress by TLC.
-
Protocol 3: Ultrasound-Assisted Synthesis
This protocol describes a one-pot, four-component synthesis under ultrasonic irradiation.[8]
-
Reactants:
-
1,2-dicarbonyl compound
-
Aldehyde
-
Amine
-
Nitrogen source (e.g., ammonium acetate or urea)
-
Catalyst (e.g., KHSO4, Fe3O4 MNPs, Selectfluor™, PPh3)
-
-
Procedure:
-
Combine the reactants and catalyst in a suitable reaction vessel.
-
Subject the mixture to ultrasonic irradiation for a specified time (typically 3-25 minutes).
-
Monitor the reaction by TLC.
-
Work-up the reaction mixture as required by the specific catalyst and solvent system.
-
Protocol 4: Green Synthesis using a Natural Catalyst
This protocol utilizes a biodegradable and recyclable catalyst.[24]
-
Reactants:
-
Benzil
-
Substituted aldehyde
-
Ammonium acetate
-
Lemon Peel Powder (LPP) catalyst
-
Ethanol (solvent)
-
-
Procedure:
-
Carry out the reaction in ethanol with the LPP catalyst at 70°C.
-
Monitor the reaction by TLC.
-
Upon completion, pour the mixture onto crushed ice and stir for 10 minutes.
-
Filter the solid product and purify by recrystallization from hot ethanol.
-
Visualizing the Synthesis
To better understand the underlying chemical transformations and experimental processes, the following diagrams are provided.
Caption: General reaction pathway for the Debus-Radziszewski synthesis of imidazoles.
Caption: A typical experimental workflow for microwave-assisted organic synthesis.
Conclusion
The synthesis of 4,5-diphenyl-1H-imidazole can be achieved through a variety of protocols, each with its own set of advantages and disadvantages. While classical heating methods are well-established, modern techniques such as microwave and ultrasound-assisted synthesis offer significant improvements in terms of reaction time and yield, contributing to better reproducibility. Furthermore, the development of green synthesis protocols using benign catalysts and solvents presents a promising avenue for sustainable chemical production. The choice of a specific protocol will ultimately depend on the available resources, desired scale of production, and environmental considerations. For optimal reproducibility, careful control of reaction parameters such as temperature, reaction time, and catalyst loading is crucial, regardless of the chosen method.
References
- 1. mdpi.com [mdpi.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 6. Debus–Radziszewski imidazole synthesis - Wikiwand [wikiwand.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-Assisted One Pot Synthesis of Novel 5-(1-(Substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. megapaper.ir [megapaper.ir]
- 12. asianpubs.org [asianpubs.org]
- 13. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. sajet.in [sajet.in]
- 22. asianpubs.org [asianpubs.org]
- 23. Bot Verification [rasayanjournal.co.in]
- 24. nanobioletters.com [nanobioletters.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
Unveiling Molecular Interactions: A Comparative Guide to the Validation of Docking Studies for 4,5-Diphenyl-Imidazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking validation for 4,5-diphenyl-imidazole derivatives, supported by experimental data. We delve into specific examples, detailing the correlation between computational predictions and experimental outcomes, and provide the necessary protocols to replicate these validation studies.
The 4,5-diphenyl-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Molecular docking is a crucial computational tool used to predict the binding orientation and affinity of these derivatives to their protein targets, thereby guiding drug design and optimization. However, the reliability of docking simulations hinges on their validation against experimental data. This guide offers a comparative analysis of such validation studies, focusing on antimalarial, anti-diabetic, and anti-inflammatory agents.
Correlating In Silico Predictions with In Vitro Activity: A Data-Driven Comparison
The following tables summarize the quantitative data from various studies, showcasing the relationship between experimental biological activity (IC50 values) and molecular docking scores.
Antimalarial Activity against Plasmodium falciparum
Derivatives of 2-aryl-4,5-diphenyl-1H-imidazole have been investigated for their potential as antimalarial agents. The following data compares their in vitro activity against the chloroquine-sensitive 3D7 strain of P. falciparum with their docking scores against the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) protein.
| Compound ID | Derivative Structure | Experimental IC50 (µM)[1] | Docking Score (-CDOCKER Energy, kcal/mol)[1] |
| 1 | 2-(4-hydroxy-3-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 1.14 | -47.48 |
| 2 | 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole | 5.28 | -41.47 |
| 3 | 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 2.42 | -43.79 |
α-Glucosidase Inhibition for Anti-Diabetic Applications
A series of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids have been synthesized and evaluated for their inhibitory activity against yeast α-glucosidase, a key enzyme in carbohydrate metabolism.
| Compound ID | Derivative Structure | Experimental IC50 (µM)[2] |
| 8g | 4,5-diphenyl-imidazol-1,2,3-triazole with 2-chloro-benzyl moiety | 85.6 ± 0.4 |
| 8i | 4,5-diphenyl-imidazol-1,2,3-triazole with 2-bromo-benzyl moiety | Not specified in abstract |
| Acarbose | Standard Drug | 750.0 |
Note: Specific docking scores for these compounds were mentioned to have been performed but were not explicitly stated in the abstract of the cited study. The study did indicate that docking calculations were performed to predict the interaction mode in the active site of α-glucosidase.
p38 MAP Kinase Inhibition for Anti-Inflammatory Effects
Novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives have been explored as inhibitors of p38 MAP kinase, a key protein in the inflammatory signaling cascade.
| Compound ID | Derivative Structure | Experimental IC50 (nM)[3][4] | Docking Score (kcal/mol)[3][4] |
| AA6 | N-(Substituted)-3-phenylpropanamide derivative | 403.57 ± 6.35 | -7.83 |
| Adezmapimod (SB203580) | Standard Drug | 222.44 ± 5.98 | Not specified |
Experimental Protocols: A Guide to Validation
Detailed methodologies are crucial for the reproducibility and verification of scientific findings. Below are outlines of the key experimental protocols cited in the validation of docking studies for 4,5-diphenyl-imidazole derivatives.
In Vitro Antimalarial Assay (P. falciparum 3D7 strain)[5][6][7]
-
Parasite Culture: The chloroquine-sensitive 3D7 strain of Plasmodium falciparum is cultured in human red blood cells in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Susceptibility Testing: Asynchronous cultures with a specific parasitemia are exposed to serial dilutions of the test compounds in 96-well plates.
-
Growth Inhibition Assessment: After a 72-hour incubation period, parasite growth is quantified using a DNA-intercalating fluorescent dye, such as SYBR Green I.
-
IC50 Determination: The fluorescence intensity is measured, and the 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
α-Glucosidase Inhibition Assay[8][9]
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the test compounds in a 96-well plate.
-
Substrate Addition: The reaction is initiated by adding the pNPG solution to the wells.
-
Absorbance Measurement: The enzymatic reaction, which releases p-nitrophenol, is monitored by measuring the absorbance at 405 nm at regular intervals.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
p38 MAP Kinase Activity Assay[10][11][12]
-
Kinase Reaction: The assay is performed in a buffer containing recombinant active p38 MAP kinase, a specific substrate (e.g., ATF-2), and ATP.
-
Inhibitor Addition: The test compounds are added at various concentrations to the kinase reaction mixture.
-
Phosphorylation Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
Radioactive Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced in the kinase reaction.
-
-
IC50 Determination: The kinase activity is measured at each inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
Molecular Docking Protocol (CDOCKER)[13][14][15]
-
Protein Preparation: The three-dimensional structure of the target protein (e.g., PfDHFR-TS, α-glucosidase, p38 MAP kinase) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structures of the 4,5-diphenyl-imidazole derivatives are generated and energy-minimized using a suitable force field.
-
Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking with CDOCKER: CDOCKER, a CHARMm-based docking algorithm, is used to generate multiple conformations of the ligand within the defined binding site. It employs a simulated annealing or a genetic algorithm-based search to explore the conformational space of the ligand.
-
Scoring and Analysis: The generated poses are scored based on their interaction energy with the protein. The CDOCKER energy, which includes internal ligand strain energy and receptor-ligand interaction energy, is a common scoring function. The pose with the lowest energy is typically considered the most likely binding mode.
Visualizing the Validation Workflow and a Relevant Signaling Pathway
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a generalized workflow for validating molecular docking studies and a simplified representation of the p38 MAP kinase signaling pathway.
Caption: A generalized workflow for the validation of molecular docking studies.
Caption: A simplified diagram of the p38 MAP kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves |
| Body Protection | Lab Coat | Fully-buttoned lab coat |
Work should always be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[1] An emergency eyewash station and safety shower should be readily accessible.[1]
Disposal Protocol
The cardinal rule for the disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine is to never dispose of it down the drain or in regular trash.[2][3][4] Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste in accordance with local, regional, and national regulations.[3]
Step 1: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, sealable, and airtight waste container that is compatible with the chemical.[1]
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name: this compound.
Step 2: Waste Storage
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][2]
-
The storage area should be a designated and properly labeled satellite accumulation area for hazardous waste.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.[5]
-
Provide them with a complete and accurate description of the waste.
Spill Management
In the event of a small spill, the following steps should be taken:
-
Evacuate and Ventilate: If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[3]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor or EH&S department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Experimental Workflow for Disposal
Caption: Waste Disposal Workflow for this compound.
Logical Relationship of Safety Measures
Caption: Interrelation of Hazards, PPE, and Emergency Responses.
References
Personal protective equipment for handling 4,5-diphenyl-1H-imidazole-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling, Operation, and Disposal.
This guide provides crucial safety and logistical information for the handling of 4,5-diphenyl-1H-imidazole-1,2-diamine. The following procedures are based on best practices for handling similar imidazole-based compounds and are intended to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles with side shields or a face shield worn over safety glasses.[1][2] | ANSI Z.87.1 or European Standard EN166[3][4] | Protects against dust particles, splashes, and potential projectiles.[2][5] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber).[1] | Tested according to EN 374.[1] | Prevents skin contact with the chemical. It is recommended to check the resistance of gloves to the specific chemical with the supplier.[1] |
| Body | A flame-resistant lab coat (e.g., Nomex®) or appropriate protective clothing to prevent skin exposure.[2][3] | Should be buttoned and fit properly to cover as much skin as possible.[2] | Minimizes skin contact and protects underlying clothing. |
| Respiratory | Use of a respirator with a particle filter is recommended, especially when dust may be generated.[4] | NIOSH/MSHA or European Standard EN 149 approved.[6] | Protects against inhalation of harmful dusts. Engineering controls like a chemical fume hood should be the primary means of exposure control.[2][3] |
| Feet | Closed-toe, closed-heel shoes that cover the entire foot.[2] | N/A | Protects against spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling
Caption: A procedural workflow for the safe handling of this compound.
Methodology:
-
Preparation:
-
Handling and Experimentation:
-
Transfer the weighed compound to the reaction vessel within the fume hood.
-
Conduct the experiment, maintaining awareness of the chemical's properties and potential reactions.
-
-
Cleanup and Disposal:
-
Upon completion of the experiment, decontaminate all work surfaces.
-
Segregate chemical waste from other laboratory waste and label it clearly for disposal.
-
Carefully remove and dispose of contaminated PPE, such as gloves, in the appropriate waste stream.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste from Residues: Chemical waste must be disposed of in accordance with national and local regulations.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself. Do not mix with other waste. Leave chemicals in their original containers whenever possible.
-
Spill Cleanup: In the event of a spill, avoid generating dust.[3] Use a proper absorbent material and place it into a suitable, labeled disposal container.[3] Ensure adequate ventilation.[3]
Logical Relationship for Disposal Decision-Making
Caption: A decision-making diagram for the proper disposal of materials related to this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
